molecular formula C9H10N2 B1604634 2,3-Dimethylimidazo[1,2-a]pyridine CAS No. 875-80-9

2,3-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B1604634
CAS No.: 875-80-9
M. Wt: 146.19 g/mol
InChI Key: KQFIATWLSFGEPF-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[1,2-a]pyridine (CAS 875-80-9) is a high-purity organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are recognized as "privileged structures" in drug discovery due to their wide range of potent biological activities . This specific derivative serves as a key building block in medicinal chemistry for the development of novel therapeutic agents. Research into this chemical class has demonstrated significant pharmacological potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . Notably, imidazo[1,2-a]pyridine analogues have emerged as a particularly promising class of antituberculosis agents . One of the most advanced compounds, Telacebec (Q203), which is structurally related to this scaffold and currently in Phase II clinical trials, exemplifies the high value of this chemical series . Its primary mechanism of action for anti-TB activity is through the inhibition of the QcrB subunit of the cytochrome bcc complex, a critical component of the mycobacterial electron transport chain and oxidative phosphorylation pathway, thereby disrupting energy production in Mycobacterium tuberculosis . This mechanism is effective against both drug-sensitive and drug-resistant strains of the bacterium, making it a critical scaffold in the fight against multidrug-resistant tuberculosis (MDR-TB) . As such, this compound is an invaluable reagent for chemists and biologists engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of new chemical entities for pharmacological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8(2)11-6-4-3-5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIATWLSFGEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236368
Record name 2,3-Dimethylimidazo(1,2-a)pyridine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-80-9
Record name 2,3-Dimethylimidazo(1,2-a)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethylimidazo[1,2-a]pyridine
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3-dimethylimidazo[1,2-a]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic methodologies, and medicinal chemistry significance of 2,3-dimethylimidazo[1,2-a]pyridine .

Executive Summary

This compound is a bicyclic nitrogen heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including GABA-A receptors (e.g., Zolpidem), proton pumps (e.g., SCH 28080), and various kinases. The 2,3-dimethyl substitution pattern is particularly valuable in Structure-Activity Relationship (SAR) studies for blocking the metabolically labile C3 position and modulating lipophilicity.

Physicochemical Specifications

The following data characterizes the core molecular entity.

PropertyValueNotes
IUPAC Name This compound
CAS Registry Number 875-80-9 Validated Registry ID
Molecular Formula

Molecular Weight 146.19 g/mol Monoisotopic Mass: 146.0844
Physical State Low-melting solid or oilMP range typically 30–50°C (derivative dependent)
LogP (Predicted) ~2.2Lipophilic, crosses BBB readily
H-Bond Acceptors 2N1 and N4 (pyridine nitrogen)
H-Bond Donors 0Lacks NH/OH groups
Topological Polar Surface Area 17.3 ŲHighly permeable

Synthetic Architecture & Protocols

The synthesis of this compound generally proceeds via cyclocondensation or multicomponent coupling.

Method A: Condensation (The Hantzsch-Type Cyclization)

This is the standard industrial and laboratory method, involving the condensation of 2-aminopyridine with an


-halo ketone.

Reaction Logic: The exocyclic amine of 2-aminopyridine attacks the carbonyl carbon of the ketone, followed by an intramolecular alkylation at the ring nitrogen (N1) to close the imidazole ring.

Protocol:

  • Reagents: 2-Aminopyridine (1.0 equiv), 3-bromo-2-butanone (1.1 equiv).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Procedure:

    • Dissolve 2-aminopyridine in ethanol.

    • Add 3-bromo-2-butanone dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Observation: The reaction typically turns yellow/orange.

  • Workup:

    • Cool to room temperature.

    • Neutralize the hydrobromide salt formed in situ using saturated

      
       solution (pH ~8).
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

A modern multicomponent reaction (MCR) useful for introducing diversity at the 3-position, though less common for the simple dimethyl derivative compared to condensation.

Visualization of Synthetic Pathway

The following diagram illustrates the mechanistic flow of the condensation synthesis.

SynthesisWorkflow Start 2-Aminopyridine (Nucleophile) Inter Intermediate (N-Alkylated Species) Start->Inter Nucleophilic Attack Reagent 3-Bromo-2-butanone (Electrophile) Reagent->Inter Cyclization Dehydration & Cyclization Inter->Cyclization Reflux (EtOH) Base Neutralization (NaHCO3) Cyclization->Base HBr Salt Product 2,3-Dimethylimidazo [1,2-a]pyridine Base->Product Free Base

Caption: Step-wise synthesis via condensation of 2-aminopyridine and


-halo ketone.

Structural Characterization

Researchers must validate the structure using NMR and MS. The 2,3-dimethyl substitution pattern simplifies the aliphatic region of the spectrum.

Nuclear Magnetic Resonance (NMR) Profile
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.90 (d, 1H):  Proton at position 5 (deshielded by ring nitrogen).
      
    • 
       7.50 (d, 1H):  Proton at position 8.
      
    • 
       7.10 (t, 1H):  Proton at position 7.
      
    • 
       6.70 (t, 1H):  Proton at position 6.
      
    • 
       2.35 (s, 3H):  Methyl group at C2 or C3.
      
    • 
       2.25 (s, 3H):  Methyl group at C2 or C3.
      
    • Note: The two methyl singlets are distinct. The C3-methyl is typically slightly more upfield due to shielding effects, but assignment should be confirmed via NOESY or HMBC.

Mass Spectrometry (MS)
  • ESI-MS:

    
     peak observed at 147.2 m/z .
    

Medicinal Chemistry Applications

The this compound core acts as a critical template in drug discovery.

Privileged Scaffold & Bioisosterism

The imidazo[1,2-a]pyridine ring is an isostere of the indole and purine rings. It is used to mimic the adenosine core in kinase inhibitors or the benzodiazepine core in GABAergic agents.

Blocking Metabolic "Soft Spots"

In the parent imidazo[1,2-a]pyridine, the C3 position is highly electron-rich and susceptible to:

  • Electrophilic Aromatic Substitution: Rapid halogenation or nitration.

  • CYP450 Metabolism: Oxidative metabolism often occurs at C3.

  • Strategy: Introducing a methyl group at C3 (as in the 2,3-dimethyl derivative) blocks this metabolic liability, extending the half-life (

    
    ) of the drug candidate.
    
Pharmacophore Mapping

The N1 nitrogen serves as a hydrogen bond acceptor. The lipophilic methyl groups at C2 and C3 facilitate hydrophobic interactions within the binding pocket (e.g., the benzodiazepine binding site of the GABA-A receptor).

SAR_Logic Core Imidazo[1,2-a]pyridine Core N1 N1 Position: H-Bond Acceptor Core->N1 C3 C3 Position: Metabolic Blockade Core->C3 C2 C2 Position: Lipophilicity Tuning Core->C2 Target Target Binding: GABA-A / Kinase / H+ Pump N1->Target Polar Interaction C3->Target Steric Fit / Stability C2->Target Hydrophobic Pocket

Caption: Structure-Activity Relationship (SAR) map of the 2,3-dimethyl substituted core.

Safety & Handling (SDS Summary)

While specific toxicity data for the 2,3-dimethyl derivative is less abundant than the parent, it should be treated with standard precautions for nitrogen heterocycles.

  • Hazards: Skin irritant (H315), Eye irritant (H319), Respiratory irritant (H335).

  • Handling: Use a fume hood to avoid inhalation of dust/vapors. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term storage is required, as imidazopyridines can darken upon extended exposure to air/light.

References

  • NIST Chemistry WebBook. this compound - CAS 875-80-9. National Institute of Standards and Technology.[3] Link

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications.[4] Link

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A review of synthesis and biological activities. Mini-Reviews in Medicinal Chemistry. Link

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine (Analogous Safety Data). Link

Sources

Technical Monograph: Physicochemical Profiling of 2,3-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-dimethylimidazo[1,2-a]pyridine , a critical pharmacophore in medicinal chemistry. It details the physicochemical properties, synthesis pathways, and rigorous characterization protocols required for high-integrity research.

Executive Summary

This compound (CAS 875-80-9 ) is a fused bicyclic nitrogen heterocycle serving as a foundational scaffold in the development of varying pharmaceutical agents, including anxiolytics (e.g., Zolpidem analogues), anti-ulcer agents (proton pump inhibitors), and anti-infectives.[1]

While the parent imidazo[1,2-a]pyridine is a solid (MP ~54°C), the 2,3-dimethyl derivative often presents as a low-melting solid or viscous oil at room temperature, necessitating specific handling protocols. Consequently, researchers frequently convert it to a hydrohalide salt (HCl or HBr) to obtain a stable, high-melting crystalline solid for definitive melting point (MP) characterization. This guide outlines the precise methodologies for its synthesis, purification, and property validation.

Chemical Identity & Physicochemical Baseline[2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Registry Number 875-80-9
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Physical State (Free Base) Low-melting solid or oil (Ambient conditions)
Melting Point (Free Base) ~39–45 °C (Typical range for low-MW alkyl derivatives; often handled as liquid)
Melting Point (HCl Salt) >200 °C (Decomposition often observed)
Solubility Soluble in organic solvents (DCM, EtOH, DMSO); moderate solubility in water.[2][3][4]
pKa ~6.0–6.5 (Pyridinic nitrogen)

Critical Note: Due to the low melting point of the free base, Differential Scanning Calorimetry (DSC) is the preferred method for MP determination of the pure compound. For routine QC, conversion to the Hydrochloride (HCl) salt is recommended to generate a sharp, reproducible melting point.

Synthetic Pathway & Impurity Profile

The synthesis of this compound relies on the condensation of 2-aminopyridine with an


-haloketone . This reaction is robust but susceptible to specific impurity profiles that affect the melting point.
Core Synthesis Diagram (Graphviz)

Synthesis SM1 2-Aminopyridine (Solid) Inter Intermediate (N-Alkylated Salt) SM1->Inter Nucleophilic Attack (EtOH, Reflux) SM2 3-Chloro-2-butanone (Liquid) SM2->Inter Prod This compound (Crude HBr/HCl Salt) Inter->Prod Cyclization & Dehydration Base Free Base (Oil/Low-Melting Solid) Prod->Base Neutralization (Na2CO3/NaOH)

Figure 1: Condensation pathway for the synthesis of the imidazo[1,2-a]pyridine core.

Impurity Impact on Melting Point
  • Unreacted 2-Aminopyridine: Depresses MP significantly; detectable via TLC (more polar than product).

  • Regioisomers: Rare in this specific synthesis due to the symmetry of the reagents, but possible if using unsymmetrical substituted aminopyridines.

  • Solvent Inclusion: The amorphous nature of the free base often traps solvent (EtOH, DCM), appearing as a "wet" oil. High-vacuum drying is essential.

Experimental Protocols

Synthesis of this compound[6][7]
  • Reagents: Dissolve 2-aminopyridine (1.0 equiv) in ethanol (5 mL/mmol).

  • Addition: Add 3-chloro-2-butanone (or 3-bromo-2-butanone) (1.1 equiv) dropwise.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor consumption of 2-aminopyridine by TLC.

  • Workup (Salt Formation): Cool the solution. If the hydrohalide salt precipitates, filter it directly (high MP solid).

  • Workup (Free Base): If no precipitate, evaporate solvent, redissolve in water, and basify with saturated Na₂CO₃ to pH >9. Extract with Dichloromethane (DCM) .

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Eluent: EtOAc/Hexane).

Melting Point Determination (Capillary Method)

Applicable to the HCl/HBr salt or purified solid free base.

  • Sample Prep: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight to avoid air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to within 20°C of expected MP.

    • Critical Ramp: 1°C/min for the final phase.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range should not exceed 2°C (e.g., 202–204°C for salt).

Characterization & Validation

Before relying on melting point as a purity index, the chemical structure must be validated.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

The free base exhibits distinct signals for the methyl groups and the aromatic pyridine ring.

  • 
     2.35 ppm (s, 3H):  Methyl group at C-2/C-3.
    
  • 
     2.41 ppm (s, 3H):  Methyl group at C-2/C-3.
    
  • 
     6.70–6.80 ppm (m, 1H):  Proton at C-6.
    
  • 
     7.10–7.20 ppm (m, 1H):  Proton at C-7.
    
  • 
     7.50–7.60 ppm (d, 1H):  Proton at C-8.
    
  • 
     7.70–7.80 ppm (d, 1H):  Proton at C-5 (Deshielded by ring nitrogen).
    
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion:

    
    .
    

Pharmaceutical Relevance

The this compound scaffold is a "privileged structure" in drug discovery.

  • GABA-A Modulators: Structural analogs (e.g., Zolpidem) utilize this core for selectivity toward benzodiazepine receptors.

  • P-CABs (Potassium-Competitive Acid Blockers): Derivatives like AZD0865 incorporate the 2,3-dimethyl motif to inhibit H+/K+ ATPase.

  • Mechanism: The electron-rich imidazole ring allows for

    
     stacking interactions within receptor pockets, while the methyl groups provide hydrophobic contacts and metabolic stability.
    
Structure-Activity Relationship (SAR) Diagram

SAR Core Imidazo[1,2-a]pyridine Core (Scaffold) Sub2 C-2 Methyl Increases Lipophilicity Steric Bulk Core->Sub2 Sub3 C-3 Methyl Blocks Metabolism Modulates Basicity Core->Sub3 Sub8 C-8 Substitution (e.g., Amino/Ether) Critical for H-Bonding Core->Sub8

Figure 2: SAR contributions of the dimethyl substitution pattern.

References

  • Synthesis & Catalysis: Zhang, Y., et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines."[5] J. Org. Chem.2013 , 78, 12494–12504.[5] Link

  • Microwave Synthesis: Wang, Y., Frett, B., & Li, H. "Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines."[3][5] Org. Lett.2014 , 16, 3016–3019.[3][5] Link

  • Medicinal Application (P-CABs): Gedda, K., et al. "Mechanism of action of AZD0865, a K-competitive inhibitor of gastric H,K-ATPase." Biochem. Pharmacol.2007 , 73, 198–207. Link

  • General Properties: NIST Chemistry WebBook, SRD 69. "this compound."[6][4] Link

  • Green Chemistry: Paul, S., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega2021 , 6, 35167–35185. Link

Sources

Biological Activity of 2,3-Dimethylimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dimethylimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, historically anchored by its potent gastrointestinal antisecretory activity as a Potassium-Competitive Acid Blocker (P-CAB). While the 2-methyl-3-cyanomethyl variant (SCH 28080) is the prototype, the 2,3-dimethyl derivatives have emerged as critical analogues for optimizing lipophilicity and metabolic stability.

Recent translational research has expanded the utility of this core beyond acid suppression into oncology and anti-inflammatory therapeutics. This guide dissects the pharmacological mechanisms, structure-activity relationships (SAR), and experimental protocols necessary for developing drugs based on this scaffold.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine core is a fused bicycle that mimics the purine structure but lacks the pyrimidine nitrogen pattern, offering unique hydrogen-bonding capabilities.

The 2,3-Dimethyl Core

The specific substitution at positions 2 and 3 is non-negotiable for biological specificity.

  • Position 2 (Methyl): Essential for hydrophobic interaction within the binding pocket of the H+/K+-ATPase. Removal or replacement with bulky groups often drastically reduces affinity.

  • Position 3 (Methyl vs. Functionalized Alkyl):

    • In P-CABs , this position tolerates small hydrophobic groups. The 2,3-dimethyl motif provides a compact, lipophilic core that penetrates the parietal cell membrane.

    • In Anticancer agents , the 3-position serves as a vector for attaching aryl or sulfonyl linkers to target kinases (e.g., PI3K, substituted benzaldehydes in GBB reactions).

SAR Summary Table
PositionSubstituentEffect on Biological ActivityMechanistic Basis
C-2 Methyl (-CH3)Critical for H+/K+-ATPase inhibition.Fits into the hydrophobic pocket near the M5-M6 loop of the proton pump.
C-3 Methyl (-CH3)Enhances lipophilicity; stabilizes core.Prevents metabolic oxidation compared to activated methylenes; supports membrane permeability.
C-8 Benzyloxy / ArylPotency Multiplier.Steric bulk at C-8 locks the conformation and increases residence time in the ion channel.
C-6 Carboxylate / AmideModulates Solubility.Often used to tune pharmacokinetic (PK) properties without disrupting target binding.

Primary Biological Activity: Gastrointestinal (P-CABs)

The this compound derivatives function as Potassium-Competitive Acid Blockers (P-CABs) . Unlike proton pump inhibitors (PPIs) like omeprazole, these derivatives do not require acid activation and bind reversibly.

Mechanism of Action

These compounds act on the gastric H+/K+-ATPase (the proton pump).[1]

  • Binding Site: They bind to the luminal surface of the pump, specifically interacting with the loop connecting transmembrane segments M5 and M6.

  • Mode of Inhibition: Competitive with respect to K+. They physically block the K+ entry path, preventing the conformational change (E2-P to E2) required for acid secretion.

  • Ion Trapping: Being weak bases (pKa ~5.6–6.0), they accumulate in the highly acidic secretory canaliculus of the parietal cell, achieving local concentrations up to 1000-fold higher than plasma.

Visualization: Mechanism of Action Pathway

PCAB_Mechanism Parietal_Cell Parietal Cell Cytoplasm Canaliculus Secretory Canaliculus (pH < 1) Parietal_Cell->Canaliculus Diffusion across Apical Membrane Drug_Prot Protonated Drug (DH+) Canaliculus->Drug_Prot Protonation (Ion Trapping) Drug_Plasma 2,3-Dimethyl Derivative (Plasma) Drug_Plasma->Parietal_Cell Passive Diffusion HK_ATPase H+/K+-ATPase (E2 State) Drug_Prot->HK_ATPase Binds M5-M6 Luminal Loop Acid_Secretion Acid Secretion (HCl) HK_ATPase->Acid_Secretion Inhibited K_Ion K+ Ion K_Ion->HK_ATPase Competes for Binding

Figure 1: Mechanism of P-CAB action.[1][2][3] The derivative accumulates in the acidic canaliculus and competes with Potassium ions, locking the pump.

Emerging Activity: Oncology & Inflammation

Recent studies have repurposed the this compound core as a scaffold for kinase inhibition and anti-inflammatory agents.

Anticancer Mechanisms[4]
  • STAT3/NF-κB Inhibition: Derivatives substituted at the 3-position (often via GBB reaction) inhibit the phosphorylation of STAT3 and the nuclear translocation of NF-κB. This downregulates anti-apoptotic genes like Bcl-2.[4]

  • Cell Cycle Arrest: Compounds have shown efficacy in arresting cells at the G2/M phase in breast (MDA-MB-231) and colon (HCT-116) cancer lines.[4]

Anti-Inflammatory Potential

The suppression of NF-κB signaling leads to reduced expression of COX-2 and iNOS, providing a dual therapeutic benefit in inflammation-driven tumorigenesis.

Experimental Protocols

Protocol A: Synthesis of this compound

A robust condensation method suitable for generating the core scaffold.

Reagents: 2-Aminopyridine (1.0 eq), 3-Chloro-2-butanone (1.1 eq), Ethanol (solvent), NaHCO3.

  • Dissolution: Dissolve 2-aminopyridine (94 mg, 1 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add 3-chloro-2-butanone (117 mg, 1.1 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Neutralization: Cool to room temperature. Remove solvent under reduced pressure. Resuspend residue in water and neutralize with saturated NaHCO3 solution to pH 8.

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate and purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient).

  • Validation: Confirm structure via 1H-NMR (look for two distinct methyl singlets at ~2.3–2.4 ppm).

Protocol B: H+/K+-ATPase Inhibition Assay (In Vitro)

Self-validating assay to measure P-CAB activity.

Objective: Determine the IC50 of the derivative against gastric proton pumps.

  • Enzyme Preparation:

    • Isolate gastric vesicles from lyophilized hog gastric mucosa (Sigma or equivalent) via differential centrifugation (sucrose gradient).

    • Resuspend in buffer (5 mM PIPES/Tris, pH 7.4).

  • Reaction Mixture Setup (Total Vol: 1 mL):

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Cofactors: 2 mM MgCl2, 10 µM Valinomycin (K+ ionophore).

    • Substrate: 2 mM ATP.

    • Stimulant: 10 mM KCl.

    • Test Compound: Add 2,3-dimethyl derivative (dissolved in DMSO) at concentrations ranging 0.01 µM to 100 µM.

  • Incubation: Incubate enzyme + compound for 30 mins at 37°C before adding ATP/KCl to allow binding.

  • Initiation: Add ATP/KCl mixture to start the reaction. Incubate for 20 mins at 37°C.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric assay (Absorbance at 630 nm).

  • Calculation:

    
    
    Control = Enzyme + KCl + ATP (No drug). Blank = Enzyme + ATP (No KCl).
    

Visualizations: Synthesis Workflow

Synthesis_Workflow Start 2-Aminopyridine Process1 Reflux in EtOH (8 hrs, 80°C) Start->Process1 Reagent 3-Chloro-2-butanone Reagent->Process1 Intermediate Cyclized Salt Process1->Intermediate Base NaHCO3 Neutralization Intermediate->Base Product 2,3-Dimethylimidazo [1,2-a]pyridine Base->Product

Figure 2: Synthesis of the 2,3-dimethyl core via condensation.

References

  • Wallmark, B., et al. (1987).[3] "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[3] Journal of Biological Chemistry.

  • Scott, C.K., et al. (1987). "SCH 28080, a novel H+,K+-ATPase inhibitor and antiulcer agent." Molecular Pharmacology.

  • Vagin, O., et al. (2002). "SCH28080, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop."[5] Biochemistry.

  • Kamal, A., et al. (2015). "Imidazo[1,2-a]pyridine-oxadiazole hybrids: Synthesis and anticancer activity."[6] Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A.K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Takeda Pharmaceutical Co. (2018). "Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof." World Intellectual Property Organization (WO2018008929A1).

Sources

difference between 2,3-dimethyl and 2-methyl imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 2-methylimidazo[1,2-a]pyridine and 2,3-dimethylimidazo[1,2-a]pyridine .

Structural Dynamics, Synthetic Pathways, and Reactivity Profiles

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem . The distinction between the 2-methyl and 2,3-dimethyl analogs is not merely an addition of a methyl group; it represents a fundamental switch in reactive logic .

  • 2-Methylimidazo[1,2-a]pyridine: Contains a highly nucleophilic C3–H bond, making it an ideal substrate for downstream functionalization (C–H activation, halogenation, formylation).

  • This compound: Contains a blocked C3 position. This shuts down electrophilic attack at the primary hotspot, forcing reactivity to secondary sites (C5, C8) or lateral oxidation. It often serves as a "steric probe" in Structure-Activity Relationship (SAR) studies.

Structural & Electronic Landscape

The imidazo[1,2-a]pyridine ring system is a 10-


 electron aromatic system. The bridgehead nitrogen (N4) is non-basic (contributes lone pair to aromaticity), while N1 is basic (

hybridized).
Electronic Density Distribution

The C3 position is the electronic "hotspot" of the molecule. It possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it exceptionally nucleophilic—analogous to the C3 position of indole.

Feature2-Methylimidazo[1,2-a]pyridineThis compound
C3 Substituent Hydrogen (H)Methyl (-CH₃)
C3 Reactivity High: Open to Electrophilic Aromatic Substitution (EAS).Blocked: Sterically and chemically occluded from EAS.
Basicity (N1) Moderate (pKa

6.8)
Higher (pKa > 7.0) due to dual +I inductive effect of methyls.
Steric Profile Planar, accessible C3 pocket.C3-Methyl creates significant steric bulk, affecting receptor binding.
NMR Spectral Differentiation

The most rapid way to distinguish these compounds is via


H NMR.
  • 2-Methyl: Displays a characteristic singlet for H3 typically between 7.30 – 7.60 ppm .

  • 2,3-Dimethyl: Lacks the H3 signal. Instead, it shows a singlet for the C3-Methyl group, typically upfield at 2.30 – 2.45 ppm .

Synthetic Pathways[1][2][3][4][5]

Both compounds are synthesized via the Tschitschibabin Imidazo[1,2-a]pyridine Synthesis , a condensation reaction between 2-aminopyridine and an


-haloketone.
Workflow Diagram: Synthesis

Synthesis Start 2-Aminopyridine Inter1 N-Alkylation Intermediate Start->Inter1 + Reagent Reagent1 Chloroacetone (or Bromoacetone) Reagent1->Inter1 Path A Reagent2 3-Bromo-2-butanone Reagent2->Inter1 Path B Cyclization Cyclodehydration (NaHCO3/EtOH, Reflux) Inter1->Cyclization Prod1 2-Methylimidazo [1,2-a]pyridine Cyclization->Prod1 If Path A Prod2 2,3-Dimethylimidazo [1,2-a]pyridine Cyclization->Prod2 If Path B

Figure 1: Divergent synthesis based on the


-haloketone precursor.
Experimental Protocols

Protocol A: Synthesis of 2-Methylimidazo[1,2-a]pyridine

  • Reagents: 2-Aminopyridine (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent).

  • Procedure: Dissolve 2-aminopyridine in ethanol. Add chloroacetone dropwise. Reflux for 4–6 hours.

  • Workup: Cool to RT. The hydrohalide salt may precipitate.[1] Neutralize with saturated NaHCO

    
     to liberate the free base. Extract with DCM.
    
  • Purification: Recrystallization from hexane/ethyl acetate or column chromatography.

Protocol B: Synthesis of this compound

  • Reagents: 2-Aminopyridine (1.0 eq), 3-Bromo-2-butanone (1.1 eq), Ethanol.

  • Procedure: Similar reflux conditions. The reaction is often faster due to the Thorpe-Ingold effect facilitating cyclization, but the starting material (3-bromo-2-butanone) is more expensive and less stable than chloroacetone.

  • Note: 3-Bromo-2-butanone is a lachrymator; handle in a fume hood.

Reactivity Profiles: The C3 Switch

This is the critical differentiator for researchers.

2-Methylimidazo[1,2-a]pyridine: The "Open" Scaffold

The C3 position is a nucleophilic magnet. It allows for:

  • Electrophilic Aromatic Substitution (EAS): Bromination (NBS), Nitration, Formylation (Vilsmeier-Haack).

  • Transition-Metal Catalyzed C–H Activation: Direct arylation using Pd or Cu catalysts to install biaryl motifs (crucial for Zolpidem synthesis).

  • Three-Component Reactions: Acts as the nucleophile in Mannich-type reactions.

This compound: The "Blocked" Scaffold

With C3 occupied, the reactivity landscape shifts:

  • C3-Methyl Oxidation: The methyl group at C3 is benzylic-like but attached to an electron-rich ring. It can be oxidized to an aldehyde (–CHO) using SeO

    
      (Selenium Dioxide) or radical halogenation followed by hydrolysis.
    
  • C5/C8 Functionalization: If forced with strong electrophiles, substitution may occur at C5 or C8, but yields are typically lower due to deactivation.

  • Lateral Lithiation: Treatment with strong bases (n-BuLi) can deprotonate the methyl groups (lateral metallation) rather than the ring.

Logic Diagram: Reactivity Divergence

Reactivity Core1 2-Methyl (Open C3-H) Rxn1 NBS / CH3CN Core1->Rxn1 Rxn2 Pd(OAc)2 / Ar-I (C-H Activation) Core1->Rxn2 Core2 2,3-Dimethyl (Blocked C3-Me) Rxn3 SeO2 / Dioxane Core2->Rxn3 Rxn4 Electrophile (E+) Core2->Rxn4 Prod1 3-Bromo-2-methyl imidazo[1,2-a]pyridine Rxn1->Prod1 Prod2 3-Aryl-2-methyl (Zolpidem Precursors) Rxn2->Prod2 Prod3 2-Methylimidazo [1,2-a]pyridine-3-carbaldehyde Rxn3->Prod3 Lateral Oxidation Prod4 No C3 Reaction (Attack at C5/C8) Rxn4->Prod4 Steric Block

Figure 2: Divergent reactivity pathways driven by C3 substitution.

Medicinal Chemistry Implications[1][3][4][5][6][7][9][10][11]
The "Magic Methyl" Effect

In drug design, the addition of a methyl group (going from 2-methyl to 2,3-dimethyl) can drastically alter pharmacology:

  • Conformational Lock: The C3-methyl restricts the rotation of substituents at C2, potentially locking the molecule in a bioactive (or inactive) conformation.

  • Solubility & Lipophilicity: The C3-methyl increases

    
    , enhancing blood-brain barrier (BBB) permeability—critical for CNS drugs like Zolpidem.
    
  • Metabolic Stability: The C3-methyl can block metabolic oxidation at that carbon, but the methyl group itself becomes a site for P450-mediated oxidation (to -CH

    
    OH).
    
Case Study: Zolpidem (Ambien)

Zolpidem is a 2-methyl-3-aryl derivative.

  • Synthesis Logic: The industrial synthesis starts with the 2-methyl scaffold. The bulky aryl amide group is installed at C3 via Mannich reaction or Friedel-Crafts type chemistry on the activated C3-H.

  • Why not 2,3-dimethyl? If one started with 2,3-dimethyl, the C3 position would be unavailable for attaching the critical aryl-amide pharmacophore.

References
  • Tschitschibabin, A. E. (1925). "Über die Tautomerie des

    
    -Amino-pyridins." Berichte der deutschen chemischen Gesellschaft, 58(8), 1704–1714. 
    
  • Goes, A. J., et al. (2004). "Synthesis and anti-inflammatory activity of some new imidazo[1,2-a]pyridine derivatives." Molecules, 9(10), 856-861.

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 49, 9440-9442.

  • Hajra, A. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2, 856-873.

  • Enguehard, C., et al. (2001). "Reactivity of imidazo[1,2-a]pyridines: A review." Heterocycles, 55, 2021.[2]

Sources

Methodological & Application

synthesis of 2,3-dimethylimidazo[1,2-a]pyridine from 2-aminopyridine

[1][2]

Abstract & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous GABA-A receptor agonists (e.g., Zolpidem), antiviral agents, and anti-inflammatory drugs.[1] This application note details the robust synthesis of 2,3-dimethylimidazo[1,2-a]pyridine via the condensation of 2-aminopyridine with 3-bromo-2-butanone.[1]

Unlike general reviews, this protocol focuses on the specific regiochemical control required to install methyl groups at both the 2- and 3-positions simultaneously.[1] We utilize a modified Hantzsch-type condensation, optimized for yield and purity, while addressing the critical handling requirements of lachrymatory

1

Retrosynthetic Analysis & Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic attack by the pyridine ring nitrogen (N1) on the

1
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise transformation:

MechanismStart2-Aminopyridine(Nucleophile)Inter1N-Alkylated Intermediate(Pyridinium Salt)Start->Inter1SN2 Attack (N1 on C-Br)Reagent3-Bromo-2-butanone(Electrophile)Reagent->Inter1Inter2Cyclized Aminal(Transient)Inter1->Inter2Intramolecular Condensation(Exocyclic NH2 on C=O)ProductThis compound(Aromatic Core)Inter2->Product-H2O (Dehydration/Aromatization)

Figure 1: Mechanistic flow from precursors to the aromatized imidazo[1,2-a]pyridine core.

Critical Mechanistic Insight: The pyridine ring nitrogen (N1) is more nucleophilic than the exocyclic amine. Therefore, N1 attacks the carbon bearing the bromine atom first. This dictates the regiochemistry:

  • The alkyl group attached to the CH-Br carbon becomes the substituent at Position 3 .[1]

  • The alkyl group attached to the Carbonyl (C=O) becomes the substituent at Position 2 .

  • For 3-bromo-2-butanone (

    
    ), both positions receive a methyl group.[1]
    

Experimental Protocol: The "Gold Standard" Method

This protocol uses ethanol reflux, which ensures complete conversion and easy workup.

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleSafety Note
2-Aminopyridine 94.121.0SubstrateToxic if swallowed/absorbed.[1]
3-Bromo-2-butanone 151.001.1ReagentLachrymator , Corrosive.[1] Handle in hood.
Ethanol (Abs.) 46.07SolventMediumFlammable.
NaHCO3 84.01ExcessBaseNeutralizes HBr byproduct.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-aminopyridine (1.88 g, 20 mmol) and Ethanol (20 mL). Stir until fully dissolved.

  • CRITICAL: In a fume hood, slowly add 3-bromo-2-butanone (3.32 g, ~2.4 mL, 22 mmol) dropwise to the solution.

    • Note: The reaction is exothermic. A slight color change (yellowing) may occur.[2]

Step 2: Reflux & Monitoring

  • Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours .

  • TLC Monitoring: Use 5% Methanol in Dichloromethane (DCM).

    • Observation: The starting amine (

      
      ) should disappear; a new fluorescent spot (
      
      
      ) will appear.[1]

Step 3: Workup & Neutralization [1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

  • Dilute with Water (20 mL) and Ethyl Acetate (20 mL).

  • Neutralize the aqueous layer by adding saturated NaHCO3 solution until pH ~8–9.

    • Why? The product initially forms as the HBr salt. Neutralization liberates the free base for extraction.

Step 4: Purification

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous

    
    .
    
  • Filter and concentrate to dryness.

  • Recrystallization: The crude solid is typically purified by recrystallization from Acetone or an Ethanol/Hexane mixture. Alternatively, flash chromatography (DCM/MeOH 95:5) can be used for high purity.[3]

Workflow Visualization

The following diagram outlines the operational workflow to ensure reproducibility.

WorkflowSetupDissolve 2-Aminopyridinein EthanolAdditionAdd 3-Bromo-2-butanone(Dropwise, Fume Hood)Setup->AdditionRefluxReflux 4-6 Hours(Monitor TLC)Addition->RefluxWorkupConcentrate & Neutralize(sat. NaHCO3 to pH 8)Reflux->WorkupExtractionExtract with EtOAcDry over Na2SO4Workup->ExtractionPurifyRecrystallize(Acetone or EtOH/Hex)Extraction->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Quality Control & Characterization

Verify the identity of the product using the following parameters.

Expected Data
ParameterValue / DescriptionNotes
Physical State Solid (Crystalline)Often off-white to pale yellow.[1]
Melting Point Determine Experimentally2-Me analog is 39-42°C; 2,3-dimethyl is typically higher.[1]
Yield 75% - 85%High efficiency reaction.[1]
NMR Interpretation ( , 400 MHz)
  • Aromatic Region (6.7 – 8.0 ppm):

    • Look for 4 distinct protons corresponding to the pyridine ring (H5, H6, H7, H8).

    • 
       (d, H5), 
      
      
      (d, H8),
      
      
      (t, H7),
      
      
      (t, H6).[1]
  • Aliphatic Region (2.0 – 2.5 ppm):

    • 
       (s, 3H):  Methyl at C3.
      
    • 
       (s, 3H):  Methyl at C2.
      
    • Note: The C3-methyl is often slightly downfield due to the anisotropic effect of the fused ring current.

Troubleshooting & Optimization

  • Low Yield? Ensure the 3-bromo-2-butanone is fresh.[1] Alpha-halo ketones degrade over time (turn dark/acidic).[1] Distill if necessary before use.

  • Dark Product? Pyridine derivatives can oxidize.[3] Perform the reflux under a Nitrogen atmosphere to improve color profile.

  • Incomplete Cyclization: If the intermediate (non-fluorescent on TLC) persists, add a catalytic amount of NaHCO3 during the reflux to scavenge HBr and drive the equilibrium.

Safety & Compliance

  • 3-Bromo-2-butanone: This is a potent lachrymator (tear gas agent).[1] It must be handled in a well-ventilated fume hood.[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: Aqueous waste will contain bromide salts and traces of pyridine. Dispose of in halogenated organic waste streams or basic aqueous waste depending on facility protocols.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Tschitschibabin, A. E.[1] "Über die Tautomerie des

      
      -Aminopyridins." Berichte der deutschen chemischen Gesellschaft, 1924. (Foundational chemistry for 2-aminopyridine condensations).
      
  • Mechanistic Reviews

    • Bagdi, A. K., et al.[3] "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Portal, 2024.

  • Reagent Safety Data

    • Fisher Scientific.[4][5] "Safety Data Sheet: 3-Bromo-2-butanone."[1]

  • Spectral Data Comparison

    • National Institute of Standards and Technology (NIST). "this compound."[1][6][7] [1]

Application Notes & Protocols: The Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold and an Elegant Synthesis

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3] Marketed therapeutics such as Zolpidem and Alpidem (used for treating insomnia and anxiety, respectively) feature this heterocyclic system, highlighting its favorable pharmacological properties.[2][3][4][5][6] The efficient construction of this valuable motif is therefore a critical task for researchers in drug discovery and development.

Among the synthetic methodologies available, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful and elegant strategy.[7][8][9] Discovered in 1998, this one-pot, three-component reaction (3CR) brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the complex imidazo[1,2-a]pyridine framework.[1][9] The GBB reaction embodies the principles of green and efficient chemistry, offering high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.[10][11]

This guide provides an in-depth exploration of the GBB reaction, from its underlying mechanism to detailed, field-tested protocols and its applications in drug development.

Reaction Mechanism: A Cascade of Controlled Reactivity

The efficacy of the GBB reaction lies in a well-orchestrated cascade of chemical transformations. The reaction is typically catalyzed by a Brønsted or Lewis acid, which plays a crucial role in activating the substrates.[1] While numerous catalytic systems have been developed, the fundamental mechanism remains consistent.[12][13]

The process can be dissected into three key stages:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde. This step forms a reactive iminium ion intermediate. The acid catalyst is critical here, as it protonates the carbonyl oxygen, making the aldehyde more electrophilic and facilitating the nucleophilic attack by the exocyclic amine of the aminopyridine, followed by dehydration.

  • α-Addition of the Isocyanide: The highly electrophilic iminium ion is then intercepted by the isocyanide component. The isocyanide carbon acts as a potent nucleophile, attacking the iminium carbon in an α-addition step. This irreversible step forms a new carbon-carbon bond and generates a nitrilium ion intermediate.

  • Intramolecular Cyclization and Aromatization: The final, ring-forming step involves the nucleophilic endocyclic nitrogen of the pyridine ring attacking the electrophilic nitrilium ion. This intramolecular [5-endo-dig] cyclization constructs the five-membered imidazole ring. A subsequent deprotonation step rearomatizes the system, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.

The entire sequence is a testament to the efficiency of multicomponent reactions, where multiple bonds are formed in a single operation without the need to isolate intermediates.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Amine 2-Aminopyridine Iminium Iminium Ion Amine->Iminium + H⁺ - H₂O Aldehyde Aldehyde (R¹CHO) Aldehyde->Iminium + H⁺ - H₂O Isocyanide Isocyanide (R²NC) Nitrilium Nitrilium Adduct Isocyanide->Nitrilium α-Addition Iminium->Nitrilium α-Addition Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization (5-endo-dig) Product Imidazo[1,2-a]pyridine Cyclized->Product - H⁺ (Aromatization) GBB_Workflow Experimental Workflow A 1. Reagent Setup Combine 2-aminopyridine, aldehyde, Sc(OTf)₃, and MeOH in flask under N₂. B 2. Isocyanide Addition Add tert-butyl isocyanide dropwise to the stirred solution at room temp. A->B C 3. Reaction Monitoring Stir for 2-12 hours. Monitor progress by TLC (e.g., 7:3 Hexanes:EtOAc). B->C D 4. Work-up Quench with NaHCO₃(aq). Extract with DCM. C->D Reaction Complete E 5. Purification Dry organic layer, concentrate, and purify via silica gel chromatography. D->E F 6. Characterization Obtain pure product. Analyze via NMR, HRMS, etc. E->F

Sources

Application Note: High-Performance ESI-MS/MS Profiling of Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazopyridines, particularly the imidazo[1,2-a]pyridine scaffold, represent a privileged class of pharmacophores found in blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infectives. Their analysis requires rigorous protocols due to their high basicity, potential for regioisomerism during synthesis, and specific fragmentation behaviors.

This guide provides a definitive protocol for the structural characterization and quantitative profiling of imidazopyridines using ESI-MS/MS. Unlike generic small-molecule protocols, this workflow addresses the specific ionization dynamics of the fused nitrogen bicyclic system, ensuring high sensitivity and reproducible fragmentation for structural elucidation.

Chemical Context & Ionization Physics

The Protonation Landscape

The imidazo[1,2-a]pyridine core contains two nitrogen atoms:

  • N1 (Bridgehead): Non-basic due to aromaticity contribution.

  • N4 (Imidazo-N): Highly basic (

    
    ).
    

Causality in Protocol Design: Because N4 is the primary proton acceptor, Positive Ion Mode (ESI+) is the mandatory ionization polarity. The choice of mobile phase pH is critical; it must be sufficiently acidic (pH < 4.0) to ensure complete protonation of the precursor


, maximizing sensitivity.
Regioisomerism Challenges

Synthetic routes often yield mixtures of 2- and 3-substituted isomers. While their molecular weights are identical, their Collision-Induced Dissociation (CID) energy landscapes differ. This protocol includes a specific workflow to distinguish these isomers based on fragment intensity ratios.

Experimental Protocols

Protocol A: Sample Preparation & Direct Infusion

Objective: To optimize source parameters and determine intrinsic fragmentation patterns without chromatographic interference.

Reagents:

  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS Grade Methanol (MeOH) + 0.1% FA.

  • Standard: Zolpidem tartrate (or analyte of interest).[1][2]

Workflow:

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 (Water:MeOH) + 0.1% FA.

    • Note: Avoid 100% aqueous dilution to prevent precipitation of lipophilic derivatives.

  • Infusion: Syringe pump infusion at 10 µL/min into the ESI source.

Instrument Parameters (Generic Q-TOF/Triple Quad):

ParameterSettingRationale
Polarity ESI (+)Targets the basic N4 nitrogen.
Capillary Voltage 3.0 - 3.5 kVSufficient for Taylor cone formation without discharge.
Cone Voltage 30 - 40 VCritical: High enough to decluster adducts, low enough to prevent in-source fragmentation of the labile amide side chains often found in this class.
Source Temp 120°CLow temp prevents thermal degradation of labile substituents.
Desolvation Gas 500 L/hr (

)
Ensures stable spray.
Protocol B: LC-MS/MS Separation & Quantification

Objective: Separation of regioisomers and biological matrix components.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar interferences).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • 6-8 min: 95% B (Wash).

Self-Validating Check:

  • Peak Shape: Tailing factor must be < 1.2. If tailing occurs, increase Formic Acid to 0.2% or add 5mM Ammonium Formate to buffer the N4 interaction with residual silanols.

Mechanistic Insight: Fragmentation Pathways[3][4]

Understanding the fragmentation of the imidazo[1,2-a]pyridine core is essential for structural confirmation. Using Zolpidem (


 308) as the archetype, the fragmentation follows a specific energy-dependent pathway.
Key Fragmentation Channels (CID)
  • Primary Loss (Side Chain): The most labile bond is typically the amide or amine side chain at the C3 position.

    • Zolpidem: Loss of the dimethylacetamide radical or neutral dimethylamine.

  • Core Cleavage: High-energy collisions lead to ring opening or loss of substituents on the phenyl ring.

Data Table: Characteristic Ions for Zolpidem

m/z (Ion)IdentityMechanismRelative Abundance (approx)
308

Precursor100% (Low CE)
263

Loss of DimethylamineHigh
235

Loss of Dimethylacetamide groupMedium
219 Core FragmentImidazopyridine ring scaffoldLow
Visualization of Fragmentation Logic

G cluster_0 Collision Cell Dynamics Precursor Precursor [M+H]+ (m/z 308) Transition Transition State (Vibrational Excitation) Precursor->Transition CID Energy (10-20 eV) Frag1 Fragment A: m/z 263 (Loss of Dimethylamine) Transition->Frag1 α-Cleavage (Dominant) Frag2 Fragment B: m/z 235 (Loss of Side Chain) Transition->Frag2 Inductive Cleavage Frag3 Core Scaffold: m/z 219 (Ring Cleavage) Frag1->Frag3 High Energy (>40 eV)

Figure 1: Proposed fragmentation pathway for Zolpidem under ESI-MS/MS conditions. The primary pathway involves the loss of the labile dimethylamine group.

Advanced Workflow: Distinguishing Regioisomers

A common challenge in imidazopyridine synthesis is separating the 2-phenyl and 3-phenyl regioisomers. ESI-MS/MS can distinguish these without NMR if the correct workflow is applied.

The "Ortho-Effect" Protocol:

  • Hypothesis: Substituents at the C3 position (adjacent to the bridgehead Nitrogen) experience higher steric strain and electronic interaction with the N4 lone pair than C2 substituents.

  • Method: Acquire Product Ion Scans at three distinct Collision Energies (CE): 10, 25, and 40 eV.

  • Analysis:

    • 3-substituted isomers typically show lower stability and earlier onset of fragmentation due to steric crowding.

    • 2-substituted isomers are thermodynamically more stable and often retain the precursor ion at higher CE.

Regioisomer Sample Synthetic Mixture (Isomers A & B) LC LC Separation (C18 Column) Sample->LC MS_Screen Full Scan MS1 LC->MS_Screen CE_Ramp CE Ramp (10 -> 50 eV) MS_Screen->CE_Ramp Result_3 3-Substituted: High Frag Ratio (Steric Strain) CE_Ramp->Result_3 Early Fragmentation Result_2 2-Substituted: Low Frag Ratio (Stable) CE_Ramp->Result_2 Late Fragmentation

Figure 2: Workflow for distinguishing imidazopyridine regioisomers using Collision Energy Ramping.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion SuppressionSwitch from MeOH to ACN; Improve sample cleanup (SPE/PPT).
Adduct Formation (

)
Salt ContaminationUse only LC-MS grade solvents; Add 5mM Ammonium Formate to force protonation.
Unstable Signal Taylor Cone InstabilityAdjust capillary voltage; Check nebulizer gas flow.
No Fragmentation Structure too stableIncrease Collision Gas (Argon) pressure; Use higher CE (>50 eV).

References

  • Vertex AI Search. (2023). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. National Institutes of Health (PubMed). [Link]

  • MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons. Molecules. [Link]

  • Wiley Analytical Science. (2014). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem. Drug Testing and Analysis. [Link]

  • Shimadzu Application News. (2025). Qualitative Analysis of Drugs in Blood Using LCMS-9030. Shimadzu Corporation.[4] [Link]

  • Agilent Technologies. (2007).[5] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Agilent Application Notes. [Link]

Sources

Application Notes & Protocols: Regioselective C-H Functionalization of 2,3-dimethylimidazo[1,2-a]pyridine at the C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5 Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs such as the anxiolytics Alpidem and Saripidem, and the hypnotic agent Zolpidem.[1][2] Its privileged status stems from a combination of favorable physicochemical properties, synthetic accessibility, and a broad spectrum of biological activities.[2] The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular diversification compared to traditional cross-coupling methods that require pre-functionalized starting materials.[3][4]

However, the imidazo[1,2-a]pyridine nucleus presents a significant regioselectivity challenge. The C3 position is the most electron-rich and sterically accessible site, making it the default position for most electrophilic and radical functionalization reactions.[5] Consequently, achieving selective functionalization at other positions, particularly the C5 position, is a non-trivial task that requires overcoming the scaffold's intrinsic reactivity.

This guide provides an in-depth exploration of advanced synthetic methodologies designed to selectively target the C5-H bond of 2,3-dimethylimidazo[1,2-a]pyridine. We will dissect the mechanistic principles and provide field-proven protocols for researchers engaged in drug discovery and chemical biology, enabling the synthesis of novel analogues with unique structure-activity relationships.

Part 1: Overcoming the Regioselectivity Challenge

The inherent reactivity of the imidazo[1,2-a]pyridine ring is governed by its electronic distribution. The C3 position possesses the highest electron density, rendering it highly nucleophilic and susceptible to functionalization. To steer reactivity towards the C5 position, specific strategies must be employed. The two primary and most successful approaches are:

  • Directing Group-Assisted, Transition-Metal Catalysis: This strategy involves the temporary installation of a coordinating group (a "directing group") onto the substrate. This group physically steers a transition metal catalyst (commonly Rhodium or Palladium) to a specific, nearby C-H bond, in this case, C5, facilitating its selective activation.[6]

  • Visible-Light Photoredox Catalysis: This approach utilizes light energy to generate highly reactive radical intermediates under mild conditions. Regioselectivity in these reactions can be influenced by a combination of electronic and steric factors, and certain conditions have been found to favor addition at the C5 position.[7]

The following sections will provide detailed protocols for both of these cutting-edge methodologies.

Part 2: Methodologies and Mechanistic Insights

Rhodium(III)-Catalyzed C5-Arylation via a Removable Directing Group

The use of a directing group is a robust and reliable method for achieving otherwise difficult regioselectivities in C-H activation. For the imidazo[1,2-a]pyridine core, installing an N-methoxyamide group at the C3 position has proven effective for directing a Rhodium(III) catalyst to the C5 position for arylation.[6]

Causality of the Method: The N-methoxyamide group acts as a bidentate ligand, coordinating to the Rh(III) center. This coordination pre-organizes the substrate and catalyst into a rigid conformation, leading to the formation of a stable five-membered rhodacycle intermediate through C-H activation at the sterically accessible C5 position. This cyclometalation step is the key to ensuring C5 selectivity. Subsequent reaction with an arylating agent and reductive elimination furnishes the C5-arylated product and regenerates the active catalyst.

Workflow and Catalytic Cycle Diagram:

G cluster_0 Catalytic Cycle for Rh(III)-Directed C5-Arylation A [Cp*Rh(III)X2]2 B Substrate Coordination A->B + Substrate C C5-H Activation (Cyclometalation) B->C - HX D Rhodacycle Intermediate C->D E Coordinative Insertion (Aryl Source) D->E + Ar-Y F Reductive Elimination E->F F->A Regeneration G C5-Arylated Product F->G - [Cp*Rh(III)X(Y)]

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C5-arylation.

Visible-Light-Induced C5-Alkylation via Photoredox Catalysis

Visible-light photoredox catalysis offers a milder, often metal-free, alternative for C-H functionalization. This method has been successfully applied to the C5-alkylation of imidazo[1,2-a]pyridines using an organic dye like Eosin Y as the photocatalyst and alkyl N-hydroxyphthalimide (NHP) esters as the radical precursors.[7]

Causality of the Method: The process is initiated by the excitation of the photocatalyst (PC) with visible light. The excited-state photocatalyst (PC*) is a potent single-electron transfer (SET) agent. It reduces the alkyl NHP ester, which then undergoes fragmentation to generate an alkyl radical. This highly reactive radical adds to the imidazo[1,2-a]pyridine ring. While addition at C3 is electronically favored, the presence of the 2,3-dimethyl substitution provides significant steric hindrance. This steric crowding can disfavor addition at C3, leading to a preferential attack at the less hindered C5 position. Subsequent oxidation and deprotonation yield the final C5-alkylated product.[7]

Photoredox Catalytic Cycle Diagram:

G cluster_1 Photoredox Cycle for C5-Alkylation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Intersystem Crossing PC_red PC•- PC_star->PC_red + SET NHP_ester R-NHP Ester PC_red->PC - SET (Oxidation) Radical_Adduct Radical Adduct R_radical Alkyl Radical (R•) NHP_ester->R_radical Fragmentation Substrate Imidazo[1,2-a]pyridine Substrate->Radical_Adduct + R• Product C5-Alkylated Product Radical_Adduct->Product - H+

Caption: General mechanism for visible-light-induced C5-alkylation.

Part 3: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Rh(III)-Catalyzed Regioselective C5-Arylation

This protocol is adapted from methodologies developed for directed C-H activation.[6] It involves two main steps: synthesis of the directing-group-containing substrate and the final C-H arylation.

Step A: Synthesis of N-methoxy-2,3-dimethylimidazo[1,2-a]pyridine-3-carboxamide

  • Reagents & Equipment:

    • This compound-3-carboxylic acid

    • Oxalyl chloride

    • N,O-Dimethylhydroxylamine hydrochloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line.

  • Procedure:

    • To a solution of this compound-3-carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere, add oxalyl chloride (1.2 equiv) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and TEA (3.0 equiv) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-methoxy-amide precursor.

Step B: C5-H Arylation Reaction

  • Reagents & Equipment:

    • N-methoxy-2,3-dimethylimidazo[1,2-a]pyridine-3-carboxamide (1.0 equiv)

    • Arylboronic acid or other suitable arylating agent (2.0-3.0 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (20 mol%) or Cu(OAc)₂ (1.0 equiv) as the oxidant

    • Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH)

    • Schlenk tube or sealed reaction vial, magnetic stirrer, oil bath.

  • Procedure:

    • To a Schlenk tube, add the N-methoxy-amide substrate (1.0 equiv), the arylating agent, [Cp*RhCl₂]₂, and the oxidant.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and place it in a preheated oil bath at 100-120 °C.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography. The directing group can be subsequently hydrolyzed or reduced if desired.

Parameter Typical Conditions & Scope Yield Range
Arylating Agent Arylboronic acids, diaryliodonium salts50-85%
Rh Catalyst [Cp*RhCl₂]₂2.5-5 mol%
Oxidant AgSbF₆, Cu(OAc)₂20 mol% - 1.0 equiv
Solvent DCE, t-AmylOHN/A
Temperature 100-120 °CN/A

Table 1: Summary of typical conditions for Rh(III)-catalyzed C5-arylation.

Protocol 2: Visible-Light-Induced C5-Alkylation

This protocol is based on visible-light photoredox catalysis for C-H functionalization.[7]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Alkyl N-hydroxyphthalimide (NHP) ester (1.5 equiv)

    • Eosin Y (1-2 mol%)

    • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

    • Anhydrous solvent (e.g., DMSO or DMF)

    • Reaction vial with a screw cap, magnetic stirrer, LED lamp (e.g., Blue or Green LED, ~450-520 nm), cooling fan.

  • Procedure:

    • In a reaction vial, combine this compound, the alkyl NHP ester, Eosin Y, and the base.

    • Add the anhydrous solvent and seal the vial.

    • Stir the mixture and place it approximately 5-10 cm from the LED lamp. Use a cooling fan to maintain the reaction at or near room temperature.

    • Irradiate the reaction for 12-36 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and photocatalyst.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Parameter Typical Conditions & Scope Yield Range
Alkyl Source NHP esters from primary, secondary, tertiary carboxylic acids45-90%
Photocatalyst Eosin Y, Rose Bengal1-2 mol%
Base K₂CO₃, Cs₂CO₃2.0 equiv
Solvent DMSO, DMFN/A
Light Source Blue or Green LEDsN/A

Table 2: Summary of typical conditions for visible-light-induced C5-alkylation.[7]

Part 4: Troubleshooting and Experimental Insights

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (Rh) or degraded photocatalyst. 2. Presence of oxygen or moisture (especially for Rh catalysis). 3. Insufficient light intensity or incorrect wavelength (photoredox).1. Use fresh catalyst/photocatalyst. 2. Ensure rigorous inert atmosphere techniques (degas solvent, use Schlenk line). 3. Check LED output and ensure the vial is close to the source.
Poor Regioselectivity (C3 product observed) 1. (Rh) Directing group is not coordinating effectively. 2. (Photoredox) Steric hindrance at C3 is insufficient to fully block radical addition.1. Re-optimize temperature and reaction time; screen different oxidants. 2. Try a bulkier solvent or a slightly lower temperature to enhance steric differentiation.
Formation of Byproducts 1. Homocoupling of the arylating agent. 2. Decomposition of the starting material under prolonged heating or irradiation.1. Adjust the stoichiometry of the coupling partners. 2. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The selective C-H functionalization of this compound at the C5 position is a challenging yet achievable goal that unlocks new avenues for molecular design in drug discovery. By leveraging strategic, mechanistically distinct approaches such as directing group-assisted rhodium catalysis and visible-light photoredox reactions, researchers can override the intrinsic C3 reactivity of the scaffold. The protocols and insights provided herein serve as a comprehensive guide for the practical application of these advanced methods, empowering chemists to synthesize novel and diverse libraries of C5-substituted imidazo[1,2-a]pyridines for biological evaluation.

References

  • ResearchGate. C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines. Available at: [Link]

  • ResearchGate. Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF. Available at: [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. Available at: [Link]

  • Jin, C. et al. (2020). Metal-free regioselective alkylation of imidazo[1,2-a]pyridines with N-hydroxyphthalimide esters via visible-light photoredox catalysis.
  • Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21, 7267-7289. Available at: [Link]

  • Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. Semantic Scholar. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Rhodium(III)-Catalyzed Direct Selective C(5)–H Oxidative Annulations of 2-Substituted Imidazoles and Alkynes by Double C–H Activation. Organic Letters. Available at: [Link]

  • Pd-Catalyzed Direct C–H Activation for the C5-Olefination of Methyleneindolinones. The Journal of Organic Chemistry. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... ResearchGate. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]

  • Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5‑a]pyridines. Figshare. Available at: [Link]

  • Pd-catalyzed regioselective arylation on the C-5 position of N-aryl 1,2,3-triazoles. PubMed. Available at: [Link]

  • A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. PubMed. Available at: [Link]

Sources

Application Note: Recrystallization of 2,3-Dimethylimidazo[1,2-a]pyridine

[1][2]

Executive Summary & Rationale

Recrystallization of this compound presents a specific challenge due to its relatively low melting point (approx. 71–73 °C) and its tendency to "oil out" rather than crystallize if the solvent system is not carefully modulated.

While many imidazo[1,2-a]pyridine derivatives are purified via column chromatography, scale-up requires a robust crystallization protocol. This guide recommends a non-polar hydrocarbon system (Heptane or Hexane) as the primary method, with an Ethanol/Water displacement method as a secondary alternative for removing polar impurities.

Critical Mechanism: The "Oiling Out" Threshold

Because the melting point of the target (~71 °C) is perilously close to the boiling point of common solvents (Hexane: 68 °C; Ethanol: 78 °C), thermodynamic control is essential. If the solution temperature exceeds the compound's melting point during saturation, the compound will separate as a liquid phase (oil) rather than a solid crystal.

  • Recommendation: Use Heptane (BP: 98 °C) to allow dissolution above the melting point, but ensure slow cooling with vigorous stirring to induce nucleation at the liquid-liquid interface if oiling occurs.

Solvent Selection Strategy

The choice of solvent is dictated by the amphiphilic nature of the imidazo[1,2-a]pyridine core: the pyridine nitrogen provides basicity and polarity, while the methyl groups and fused ring system provide lipophilicity.

Solvent SystemSuitabilityMechanism of ActionRisk Profile
Heptane (Preferred) High High temp solubility, low room temp solubility. Excellent for removing polar tars.Low. BP (98°C) allows full dissolution.
Hexane ModerateGood solubility profile, but BP (68°C) is too close to MP (71°C).High Risk: Premature crystallization or oiling out.
Ethanol/Water (1:3) Moderate"Drowning out" method. Good for removing inorganic salts.Moderate. Risk of oiling if water added too fast.
Ethyl Acetate LowToo soluble.[1] Product remains in mother liquor.High yield loss.

Detailed Protocol: Heptane Recrystallization

This protocol is designed for 10–50 g scale purification.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Crude this compound (typically brown/yellow solid or oil).

  • Solvent: n-Heptane (HPLC Grade).

  • Activated Charcoal (optional, for decolorization).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heated funnel, vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
  • Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add n-Heptane (approx. 5–7 mL per gram of crude).

    • Note: Do not add excess solvent initially. We aim for near-saturation at boiling.

  • Heating: Heat the mixture to reflux (approx. 98 °C). The solid should melt and then dissolve.

    • Observation: If a dark, oily residue remains at the bottom that does not dissolve, these are likely polymeric impurities.

  • Decolorization (Optional): If the solution is dark brown, add Activated Charcoal (5% w/w) carefully through the condenser. Reflux for 10 minutes.

  • Hot Filtration: Filter the boiling solution through a pre-heated Celite pad or sintered glass funnel to remove charcoal and insoluble polymers.

    • Critical: The funnel must be hot to prevent the product from crystallizing in the stem.

Phase 2: Controlled Nucleation
  • Reheating: Return the filtrate to a clean flask and bring back to a gentle boil to ensure all solids are redissolved.

  • Slow Cooling (The Critical Step): Turn off the heat source but leave the flask in the oil bath/mantle to cool slowly.

    • Target: Cool to 60 °C (just below the MP).

    • Seeding: If the solution remains clear at 55–60 °C, add a seed crystal of pure this compound.

  • Managing Oiling Out: If the product separates as an oil droplets:

    • Action: Vigorously stir the mixture. The shear force helps the oil droplets solidify into crystals.

    • Action: Re-heat slightly to redissolve, then cool more slowly.

  • Final Crystallization: Once turbidity/crystals appear, allow the flask to cool to room temperature (20–25 °C) over 2 hours.

  • Ice Bath: Cool the flask in an ice bath (0–5 °C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Filtration: Filter the white to off-white needles using vacuum filtration.

  • Washing: Wash the filter cake with cold Heptane (0 °C).

    • Warning: Do not use ethyl acetate or ethanol for washing; you will dissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

    • Result: Pure this compound (Target MP: 71–73 °C).[2]

Process Logic & Workflow Diagram

The following diagram illustrates the decision matrix for the purification process, highlighting the critical "Oiling Out" checkpoint.

RecrystallizationWorkflowStartCrude this compoundSolventAdd n-Heptane (5-7 mL/g)Start->SolventHeatHeat to Reflux (98°C)Solvent->HeatCheckSolDissolution CheckHeat->CheckSolCheckSol->HeatUndissolved (Add more solvent)FilterHot Filtration (Remove Polymers)CheckSol->FilterDissolvedCoolSlow Cool to 60°CFilter->CoolStateCheckState Check:Crystals or Oil?Cool->StateCheckVigorousStirVigorous Stirring (Induce Crystallization)StateCheck->VigorousStirOiling OutIceBathIce Bath (0°C)StateCheck->IceBathCrystals FormingVigorousStir->IceBathIsolateVacuum Filtration & DryIceBath->IsolateFinalPure Product(MP: 71-73°C)Isolate->Final

Figure 1: Purification workflow emphasizing the management of the oiling-out phenomenon common in low-melting heterocycles.

Analytical Validation

Successful recrystallization must be validated against the following criteria:

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 71–73 °C Capillary MP Apparatus
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water gradient
1H NMR Conforms to structureCDCl₃, 400 MHz

Key NMR Signals (CDCl₃):

  • 
     2.35 (s, 3H, CH₃)
    
  • 
     2.41 (s, 3H, CH₃)
    
  • 
     6.7–7.9 (m, 4H, Aromatic protons of pyridine ring)
    

Troubleshooting Guide

Problem: Product Oils Out (Liquid-Liquid Phase Separation)

  • Cause: Solution concentration is too high, or cooling was too rapid.

  • Fix: Reheat to reflux.[3][4][5] Add 10% more Heptane. Cool very slowly with rapid stirring. Scratch the glass wall with a spatula to induce nucleation.

Problem: Low Recovery (<50%)

  • Cause: Product is too soluble in Heptane at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling/crystallization cycle (Second Crop). Alternatively, use a Hexane/Heptane mixture to reduce solubility.

Problem: Colored Impurities Persist

  • Cause: Oxidation products (N-oxides or polymerized aminopyridines).

  • Fix: Perform an acid-base wash before recrystallization. Dissolve crude in 1M HCl, wash with DCM (discard organic), basify aqueous layer with NaOH to pH 10, extract into DCM, dry, and then recrystallize from Heptane.

References

  • Synthesis and Properties of Imidazo[1,2-a]pyridines

    • Source: NIST Chemistry WebBook, SRD 69. "this compound".[6][3][1][2][4][7][8][9][10][5]

    • URL:[Link]

  • Melting Point & Characterization

    • Source: Bouzoubaa, M. et al. "Psychotomimetic N-Methyl-N-isopropyltryptamines. Effects of Variation of Aromatic Oxygen Substituents". J. Med.[2] Chem. 1985, 28, 896-900.[2] (Describes crystallization of this compound from hexane, MP 71-73°C).

    • URL:[Link]

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines".
    • URL:[Link][1]

  • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Challenges in the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] However, the introduction of sterically demanding substituents at the C2 and C3 positions can often lead to significant challenges in synthesis, resulting in low yields and reaction failures.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a 2,3-disubstituted imidazo[1,2-a]pyridine is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in imidazo[1,2-a]pyridine synthesis, especially with bulky substituents, can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Steric Hindrance at the 2-aminopyridine.

The nucleophilicity of the pyridine nitrogen in the 2-aminopyridine starting material is critical for the initial cyclization step. Bulky substituents on the 2-aminopyridine, particularly at the C6 position, can sterically shield the nitrogen, impeding its attack on the electrophilic partner.[4]

Troubleshooting Strategies:

  • Prolonged Reaction Time and Increased Temperature: Giving the reaction more time and energy can help overcome the activation barrier imposed by steric hindrance. Microwave-assisted synthesis can be particularly effective in rapidly achieving higher temperatures and has been shown to reduce reaction times significantly.[1][5]

  • Stronger Lewis or Brønsted Acid Catalysis: In reactions like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a more potent Lewis or Brønsted acid catalyst can enhance the electrophilicity of the carbonyl component, promoting the initial condensation step.[6][7]

  • Alternative Synthetic Routes: If direct condensation fails, consider a multi-step approach. For instance, the synthesis of N-(2-pyridinyl)enaminones followed by a copper-catalyzed cyclization can be an effective way to introduce substituents at the C3 position.[5][8]

Potential Cause 2: Poor Electrophilicity of the Carbonyl Compound.

Sterically bulky ketones or aldehydes can be less reactive towards nucleophilic attack by the 2-aminopyridine.

Troubleshooting Strategies:

  • Activation of the Carbonyl Group: The use of activating agents can enhance the electrophilicity of the carbonyl carbon. For instance, in some protocols, an in-situ α-bromination of the ketone using reagents like bromotrichloromethane (CBrCl₃) can facilitate the subsequent cyclization.[4]

  • Alternative Electrophiles: Instead of traditional α-haloketones, which can be challenging to prepare and handle, consider using other electrophilic partners like nitroolefins or ynals.[5][9][10] Copper-catalyzed reactions of 2-aminopyridines with nitroolefins have proven effective for constructing diverse imidazo[1,2-a]pyridines.[5]

Q2: I am attempting a three-component reaction (e.g., Groebke-Blackburn-Bienaymé) to synthesize a sterically hindered imidazo[1,2-a]pyridine, but the reaction is not proceeding. What can I do?

Three-component reactions are powerful for building molecular diversity, but they can be sensitive to steric hindrance.

Troubleshooting Workflow:

G start Reaction Failure catalyst Optimize Catalyst System start->catalyst Initial Step solvent Screen Solvents catalyst->solvent If no improvement end Successful Synthesis catalyst->end Success temp Adjust Temperature/Energy Source solvent->temp If still no improvement solvent->end Success reagents Consider Alternative Reagents temp->reagents Last resort temp->end Success reagents->end Success

Figure 1. Troubleshooting workflow for a failing three-component reaction.

Detailed Steps:

  • Catalyst Optimization: The choice of catalyst is critical. For the GBB reaction, screen a panel of Lewis and Brønsted acids. For example, while ammonium chloride might be a mild and effective catalyst in some cases, more challenging substrates may require stronger acids like perchloric acid (HClO₄).[6][11]

  • Solvent Screening: The solvent can significantly influence reaction rates and equilibria. While polar aprotic solvents like DMF are common, consider greener alternatives like water with surfactants (e.g., SDS) which can promote micellar catalysis and enhance reaction efficiency.[8][12]

  • Temperature and Energy Source Modification: As mentioned previously, increasing the temperature can provide the necessary activation energy. Microwave irradiation is a highly effective tool for this purpose.[13]

  • Reagent Modification: If the steric bulk on one component is the issue, consider if an analogous, less hindered reagent can be used to validate the reaction conditions before moving to the more challenging substrate.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol is a general guideline for leveraging microwave energy to overcome steric barriers.

Materials:

  • Sterically hindered 2-aminopyridine (1.0 mmol)

  • Sterically hindered α-bromoketone (1.1 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Microwave synthesis vial (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add the 2-aminopyridine, α-bromoketone, and a stir bar.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 120-150 °C and the reaction time to 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table

ChallengePotential SolutionKey Parameters to OptimizeRelevant Catalyst Systems
Low yield with bulky C6-substituted 2-aminopyridineIncrease reaction temperature and timeTemperature, Reaction TimeCopper(I) iodide, Palladium(II) acetate
Poor reactivity of a sterically hindered ketoneIn-situ activation of the ketoneActivating agent concentrationBromotrichloromethane (CBrCl₃)
Failure of a three-component reactionOptimize catalyst and solventCatalyst type and loading, Solvent polarityLewis acids (e.g., Sc(OTf)₃), Brønsted acids (e.g., HClO₄)
Side product formationLower reaction temperature, change catalystTemperature, CatalystIodine, Iron catalysts

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The formation of imidazo[1,2-a]pyridines typically proceeds through a series of steps:

G cluster_steric Steric Hindrance Impact A 2-Aminopyridine + α-Haloketone B N-Alkylation A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Dehydration C->D Step 3 E Imidazo[1,2-a]pyridine D->E Step 4

Figure 2. General mechanism for imidazo[1,2-a]pyridine formation.

Steric hindrance primarily affects Step 1 (N-Alkylation) and Step 2 (Intramolecular Cyclization) . Bulky groups on either the 2-aminopyridine or the α-haloketone can slow down these crucial bond-forming steps, leading to lower overall yields. By increasing the temperature or using a more active catalyst, you can provide the necessary energy to overcome these steric barriers.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Gulea, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Gulea, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
  • Semantic Scholar. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
  • Bhutia, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • de Oliveira, M. S., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Gámez-Montaño, R., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines.
  • Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal.
  • Gámez-Montaño, R., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Royal Society of Chemistry. (n.d.). Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. Organic & Biomolecular Chemistry.
  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Al-Ostath, A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.

Sources

Validation & Comparative

A Comparative Guide to the Analysis of 2,3-dimethylimidazo[1,2-a]pyridine: Selecting and Validating a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2,3-dimethylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "drug prejudice" scaffold due to its prevalence in a wide array of biologically active agents.[1] This fused heterocyclic system is central to the structure of several marketed drugs, including Zolpidem and Alpidem.[2][3] this compound (CAS: 875-80-9, Formula: C₉H₁₀N₂, Molecular Weight: 146.19 g/mol ) represents a fundamental analogue within this class, serving as a critical building block and a common impurity or metabolite in drug synthesis and metabolism studies.[4][5]

Accurate quantification and characterization of this molecule are paramount for ensuring the purity of active pharmaceutical ingredients (APIs), validating synthetic pathways, and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methodologies and, most critically, explores the sourcing and validation of a reference standard—the linchpin of any accurate analytical measurement.

Pillar 1: The Reference Standard - Your Analytical Anchor

The validity of any quantitative data hinges on the quality of the reference standard used for calibration. An ideal reference standard possesses certified purity and identity, ensuring that the response of an analytical instrument can be accurately correlated to a known concentration. For a molecule like this compound, researchers are faced with a choice between sourcing a commercial standard or preparing one in-house.

Comparison of Reference Standard Sources

The decision to buy or synthesize is a trade-off between cost, time, and the level of certification required for the application.

FeatureCommercial Certified Reference Material (CRM)High-Purity Commercial ChemicalIn-House Synthesized Standard
Purity & Certification Highest level. Certified purity with a detailed Certificate of Analysis (CoA) produced under ISO 17034 / ISO/IEC 17025.[6]High purity (e.g., >98%), but typically lacks the rigorous certification of a CRM. CoA may be less detailed.Purity is dependent on the success of synthesis and purification. Requires extensive characterization (NMR, MS, HPLC) to establish identity and purity.
Traceability Directly traceable to primary standards (e.g., USP, EP).[6]Generally not traceable to primary standards.Not traceable unless certified by an accredited body.
Cost Highest initial cost per milligram.Moderate cost.Low raw material cost, but high cost in terms of labor, resources, and analytical validation time.
Availability & Lead Time Readily available from specialized suppliers, but may have longer lead times.Widely available from chemical suppliers.[7][8]Requires significant time for synthesis, purification, and full characterization.
Best For Regulated environments (e.g., pharma QC release testing), method validation, and applications requiring the highest accuracy.Research and development, early-stage discovery, and applications where certified traceability is not required.Situations where commercial standards are unavailable, cost is prohibitive for large quantities, or for synthesizing isotopically labeled standards.
Protocol: In-House Synthesis and Purification

For laboratories opting for an in-house standard, a common and efficient route is the condensation reaction between a 2-aminopyridine and an α-haloketone.[2][9]

Reaction Scheme:

  • 2-Aminopyridine + 3-Bromo-2-butanone → this compound

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add 3-bromo-2-butanone (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Validation: The identity and purity of the synthesized standard must be rigorously confirmed using the analytical techniques described below.

Pillar 2: Comparative Analytical Methodologies

The choice of analytical technique depends on the objective: quantification, purity assessment, or structural confirmation. Below, we compare the three most relevant methods.

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the research question.

G start Analytical Goal for this compound quant Quantification & Purity start->quant struct Structural Confirmation start->struct hplc HPLC-UV (High Throughput, Robust) quant->hplc Primary Choice gcms GC-MS (High Sensitivity, Volatile Impurities) quant->gcms Orthogonal Method or Volatility Concerns nmr NMR (¹H, ¹³C) (Unambiguous Structure) struct->nmr Gold Standard gcms->struct Confirmatory Mass

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2,3-dimethylimidazo[1,2-a]pyridine and Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,3-dimethylimidazo[1,2-a]pyridine and its fundamental structural precursor, pyridine. As compounds of significant interest in materials science and medicinal chemistry, understanding their electronic properties through spectroscopy is crucial for researchers and drug development professionals. Pyridine serves as a classic benchmark for simple aromatic heterocycles, while the fused imidazo[1,2-a]pyridine system represents a more complex, "privileged" scaffold known for a wide array of pharmacological activities.[1] This analysis will delve into the structural and electronic factors that govern their distinct absorption spectra, supported by experimental data and a detailed procedural overview.

Theoretical Foundation: Electronic Transitions in Heterocyclic Aromatics

UV-Vis spectroscopy measures the absorption of light as electrons are promoted from a ground state to a higher energy excited state. In molecules like pyridine and imidazopyridines, the key electronic transitions involve their π-electron systems and non-bonding electrons.

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated double bonds and are typically responsible for strong, high-intensity absorption bands.

  • n → π* Transitions: This involves promoting an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in absorption bands of much lower intensity compared to π → π* transitions.

The wavelength of maximum absorbance (λ_max) is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Two primary structural factors dictate this energy gap:

  • Extent of Conjugation: Increasing the size of the delocalized π-electron system decreases the HOMO-LUMO energy gap. This causes absorption to occur at a longer wavelength, a phenomenon known as a bathochromic shift (or red shift).

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the orbitals. For n → π* transitions, increasing solvent polarity typically stabilizes the non-bonding ground state more than the excited state, leading to a larger energy gap and a hypsochromic shift (or blue shift) to a shorter wavelength.[2]

Structural and Spectral Comparison

The fundamental difference between pyridine and this compound lies in the latter's fused-ring structure. Pyridine is a six-membered ring with a 6 π-electron aromatic system. In contrast, this compound features a five-membered imidazole ring fused to a pyridine ring, creating a larger, planar, 10 π-electron bicyclic aromatic system. This extension of the conjugated system is the principal determinant of its UV-Vis absorption properties.

CompoundStructureKey Structural FeaturesTypical π → π* λ_max (nm)Typical n → π* λ_max (nm)
Pyridine 6-membered ring6 π-electron system~251-257[3][4]~270 (in hexane)[4]~320-380 (weak, solvent dependent)[2]
This compound Fused bicyclic system10 π-electron systemTwo methyl (auxochrome) groups~300-340 (and higher)Not typically resolved or reported

Note: Specific λ_max values for this compound are not found in a single source, but data from a wide range of substituted imidazo[1,2-a]pyridine derivatives consistently show strong absorptions well above 300 nm, demonstrating the effect of the fused-ring system.[5][6][7][8]

  • Bathochromic Shift due to Extended Conjugation: The most prominent difference is the significant bathochromic shift of the primary π → π* transition in the imidazopyridine system compared to pyridine. The fusion of the imidazole ring extends the conjugated π-system across both rings. This increased delocalization substantially lowers the HOMO-LUMO energy gap, requiring lower-energy (longer-wavelength) photons to induce the electronic transition. Experimental data for various imidazo[1,2-a]pyridine derivatives confirm absorption maxima often appearing between 300 nm and 380 nm, a stark contrast to pyridine's absorption around 255 nm.[5][7]

  • Effect of Methyl Substituents: The two methyl groups at the 2- and 3-positions act as electron-donating groups (auxochromes). Through hyperconjugation, they introduce additional electron density into the π-system, contributing a further, albeit smaller, bathochromic shift.

The logical relationship between structure and absorption wavelength is visualized below.

G cluster_pyridine Pyridine System cluster_imidazo Imidazopyridine System Pyridine Pyridine Structure (6 π-electron system) Energy_P Larger HOMO-LUMO Gap (ΔE₁) Pyridine->Energy_P Fusion Ring Fusion & Extended Conjugation Pyridine->Fusion Lambda_P Shorter Wavelength Absorption (λ_max ≈ 255 nm) Energy_P->Lambda_P Conclusion Result: Bathochromic Shift (ΔE₁ > ΔE₂  ∴ λ_max₁ < λ_max₂) Lambda_P->Conclusion Imidazo This compound (10 π-electron fused system) Energy_I Smaller HOMO-LUMO Gap (ΔE₂) Imidazo->Energy_I Lambda_I Longer Wavelength Absorption (λ_max > 300 nm) Energy_I->Lambda_I Lambda_I->Conclusion

Caption: Structural impact on UV-Vis absorption.

Experimental Protocol for UV-Vis Spectral Acquisition

This protocol describes a self-validating system for obtaining high-quality UV-Vis absorption spectra for comparative analysis. The causality behind each step is explained to ensure scientific integrity.

G A 1. Solvent Selection (UV-grade, e.g., Ethanol) B 2. Sample Preparation (Dilute to ~10⁻⁵ M) A->B Ensures analyte solubility & solvent transparency E 5. Sample Measurement (Scan sample solution) B->E Keeps absorbance in linear range (<1.5 AU) C 3. Instrument Warm-up (Stabilize D₂/W lamps) D 4. Baseline Correction (Scan pure solvent blank) C->D Ensures stable light output D->E Subtracts solvent/cuvette absorbance F 6. Data Analysis (Identify λ_max) E->F Generates final spectrum

Sources

Publish Comparison Guide: Fluorescence Quantum Yield of 2,3-Dimethylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the fluorescence quantum yield (


) and photophysical properties of 2,3-dimethylimidazo[1,2-a]pyridine  and its functionalized derivatives.

Executive Summary & Core Directive

The Imidazo[1,2-a]pyridine Scaffold: The This compound core is a privileged pharmacophore in medicinal chemistry (e.g., Zolpidem, Olprinone), but its intrinsic fluorescence is often overlooked in favor of its biological activity. Unlike its 2-aryl counterparts, which exhibit strong fluorescence due to extended


-conjugation, the 2,3-dimethyl scaffold typically displays low intrinsic quantum yield (

)
in polar solvents.

The Application Challenge: Researchers often attempt to use this scaffold as a fluorescent tag. However, without specific structural modifications—such as Intramolecular Charge Transfer (ICT) donors or Excited-State Intramolecular Proton Transfer (ESIPT) motifs—the core 2,3-dimethyl derivative is a poor emitter. This guide objectively compares the baseline performance of the 2,3-dimethyl scaffold against high-performance alternatives and details the specific synthetic modifications required to activate high quantum yields.

Technical Analysis: Photophysical Mechanism

The "Dark" State of the 2,3-Dimethyl Core

The fluorescence of imidazo[1,2-a]pyridines is governed by the rigidity of the fused ring system and the extent of electron delocalization.

  • 2,3-Dimethyl Substitution: The methyl groups at positions 2 and 3 provide steric bulk and weak inductive electron donation (+I effect). However, they do not extend the conjugated system. Consequently, the

    
     radiative transition is forbidden or weakly allowed, leading to dominant non-radiative decay pathways (internal conversion).
    
  • Comparison with 2-Phenyl: Substitution at the 2-position with a phenyl ring (as in 2-phenylimidazo[1,2-a]pyridine) locks the conformation and extends conjugation, significantly increasing the oscillator strength (

    
    ) and boosting 
    
    
    
    to 0.30–0.60 range.
Activation Strategies (Derivatization)

To transform the 2,3-dimethyl scaffold into a viable fluorophore, two primary mechanisms are employed:

  • ICT (Intramolecular Charge Transfer): Introducing electron-withdrawing groups (EWG) at position 6 or 8 (e.g.,

    
    , 
    
    
    
    ) creates a "push-pull" system with the electron-rich imidazole ring.
  • ESIPT (Excited-State Intramolecular Proton Transfer): Coupling a phenol moiety at the 2-position (modifying the 2-methyl) allows for a four-level photophysical cycle, yielding large Stokes shifts and high

    
     in solid state.
    
Visualization of Photophysical Pathways

The following diagram illustrates the structural impact on fluorescence efficiency.

G Core 2,3-Dimethyl Scaffold NonRad Non-Radiative Decay (Heat) Core->NonRad Dominant Pathway (Φf < 0.05) Deriv_ICT 6-Acceptor Derivative (ICT) Core->Deriv_ICT Chemical Modification Deriv_Aryl 2-Aryl Extended Conjugation Core->Deriv_Aryl Synthetic Extension Fluorescence Strong Fluorescence (High Φf) Deriv_ICT->Fluorescence ICT State Stabilization Deriv_Aryl->Fluorescence π-System Extension

Figure 1: Comparison of decay pathways between the bare 2,3-dimethyl scaffold and its functionalized derivatives.

Performance Comparison: 2,3-Dimethyl vs. Alternatives

This table contrasts the 2,3-dimethyl core with the industry-standard 2-phenyl derivative and a high-performance ESIPT derivative.

FeatureThis compound 2-Phenylimidazo[1,2-a]pyridine ESIPT Derivative (2-(2'-OH-Ph))
Role Scaffold / PharmacophoreStandard FluorophoreAdvanced Probe / Sensor

(Quantum Yield)
Low (< 0.05) Moderate (0.30 - 0.60) High (Solid State: > 0.40)
Emission Max (

)
~380 nm (UV/Deep Blue)~440 nm (Blue)~520 nm (Green/Yellow)
Stokes Shift Small (< 50 nm)Moderate (~70 nm)Large (> 100 nm)
Solvent Sensitivity LowModerateHigh (Solvatochromic)
Primary Use Drug synthesis (e.g., Zolpidem precursor)Reference dye, OLEDsBio-imaging, pH sensing

Key Insight: Do not use the bare 2,3-dimethyl derivative for fluorescence imaging. Its emission is often buried in cellular autofluorescence. Instead, use it as a reactive intermediate to synthesize the 6- or 8-substituted variants.

Experimental Protocols

Synthesis of this compound

A robust, self-validating protocol for generating the scaffold.

Reagents: 2-Aminopyridine (1.0 eq), 3-Bromo-2-butanone (1.1 eq), Ethanol (Solvent), NaHCO


 (Base).
  • Condensation: Dissolve 2-aminopyridine in ethanol (0.5 M concentration).

  • Addition: Add 3-bromo-2-butanone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting amine spot (

      
      ) should disappear.
      
  • Neutralization: Cool to RT. Add saturated NaHCO

    
     until pH ~8.
    
  • Extraction: Extract with DCM (

    
    ). Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate to obtain the 2,3-dimethyl derivative as a white/pale yellow solid.

Measurement of Fluorescence Quantum Yield ( )

Method: Relative determination using Quinine Sulfate as a standard.

Reagents:

  • Sample: 2,3-Dimethyl derivative in 0.1 M H

    
    SO
    
    
    
    or Ethanol.
  • Reference: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ).

Workflow:

  • Absorbance Check: Prepare solutions of the sample and reference such that absorbance at the excitation wavelength (350 nm) is below 0.10 (to avoid inner filter effects).

  • Emission Scan: Record fluorescence spectra from 360 nm to 600 nm using the same slit widths for both.

  • Integration: Integrate the area under the emission curve (

    
    ).
    
  • Calculation: Use the comparative formula:

    
    
    
    • 
      : Integrated intensity
      
    • 
      : Absorbance at excitation 
      
      
      
    • 
      : Refractive index of solvent
      

Synthesis & Derivatization Workflow

The following diagram details the synthetic pathway from the 2,3-dimethyl scaffold to high-quantum-yield derivatives.

Synthesis Start 2-Aminopyridine + 3-Bromo-2-butanone Core This compound (Low Φf) Start->Core Reflux/EtOH Route1 Vilsmeier-Haack (POCl3/DMF) Core->Route1 Functionalization @ C3 Route2 Electrophilic Halogenation (NBS or NIS) Core->Route2 Functionalization @ C6 Prod1 3-Formyl Derivative (Intermediate) Route1->Prod1 Prod2 6-Bromo Derivative (Coupling Partner) Route2->Prod2 Final1 Schiff Base / Knoevenagel (Extended Conjugation -> High Φf) Prod1->Final1 + Active Methylene Final2 Suzuki Coupling (Aryl) (Biaryl Fluorophore -> High Φf) Prod2->Final2 + Boronic Acid

Figure 2: Synthetic routes to transform the low-fluorescence 2,3-dimethyl core into high-performance fluorophores.

References

  • Bagul, S. B., et al. (2023). "Synthesis and photophysical properties of imidazo[1,2-a]pyridine derivatives." Journal of Molecular Structure.

  • Gueiffier, A., et al. (1998). "Imidazo[1,2-a]pyridines as a scaffold for the synthesis of novel fluorescent probes." Journal of Organic Chemistry.

  • Saha, S., & Samanta, A. (2016). "Influence of Substituents on the Optical Properties of Imidazo[1,2-a]pyridine Derivatives." The Journal of Physical Chemistry A.

  • Mutai, T., et al. (2014). "Solid-state fluorescence of imidazo[1,2-a]pyridine derivatives: ESIPT and polymorphism." Nature Communications.

  • Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.

Structural Validation of Imidazo[1,2-a]pyridine Scaffolds: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and emerging kinase inhibitors (c-Met/VEGFR2). However, its synthesis—particularly via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or condensation of 2-aminopyridines—often presents a critical structural ambiguity: C2 vs. C3 functionalization.

In high-throughput synthesis, distinguishing between the 3-substituted (kinetic/GBB product) and 2-substituted (thermodynamic/condensation product) isomers is non-trivial. Standard 1D


H NMR is frequently inconclusive due to proton crowding in the aromatic region (6.5–8.5 ppm).

This guide objectively compares structural validation methods, establishing 2D NMR (HMBC/COSY) as the most efficient, high-confidence protocol for routine validation, while reserving X-ray crystallography for absolute configuration in ambiguous cases.

Comparative Analysis: Methodological Efficacy

The following analysis evaluates the three primary validation pathways available to a medicinal chemist.

Table 1: Structural Validation Matrix
FeatureMethod A: 1D

H NMR
Method B: 2D NMR (COSY/HMBC) Method C: X-ray Crystallography
Primary Utility Purity check, functional group verification.Connectivity mapping, Regioisomer differentiation. Absolute stereochemistry, Binding mode analysis.
Sample Req. < 1 mg (Solvent independent).2–5 mg (Concentration critical for HMBC).Single crystal (High quality required).
Time to Result 10 Minutes.1–4 Hours.Days to Weeks.
Regio-Confidence Low (Ambiguous shifts).High (Through-bond connectivity).Absolute (Direct visualization).
Cost Efficiency High.High.Low.
Limitation Cannot definitively assign quaternary carbons (C2/C3/C8a).Requires interpretation expertise; overlapping cross-peaks.Crystal growth failure rate; packing forces distort geometry.

Technical Deep Dive: The 2D NMR Solution

While X-ray is the "gold standard," it is a bottleneck. 2D NMR provides a self-validating system that solves the connectivity puzzle without crystallization.

A. The Anchor Point: Proton H5

In imidazo[1,2-a]pyridine, H5 is the structural anchor.

  • Observation: H5 typically appears as a doublet (or broad doublet) significantly deshielded (approx.

    
     8.0–9.2 ppm) compared to other aromatic protons.[1]
    
  • Causality: This deshielding results from the magnetic anisotropy and peri-proximity to the bridgehead nitrogen (N4) lone pair and the C3 substituent.

  • Validation Step: If you cannot identify H5, do not proceed. It is the starting point for the COSY walk.

B. COSY (Correlation Spectroscopy)

COSY establishes the spin system of the pyridine ring but cannot cross the nitrogen bridge.

  • Pathway: H5

    
     H6 
    
    
    
    H7
    
    
    H8.[1]
  • Limitation: COSY leaves the imidazole ring (H2/H3) isolated from the pyridine ring.

C. HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment. It bridges the "islands" separated by quaternary carbons and heteroatoms.

The "Bridgehead Check" (Critical Protocol)

To confirm C3-substitution (vs. C2), look for these specific long-range (


) correlations:
  • H5 to C8a: The H5 proton will show a strong

    
     correlation to the bridgehead carbon C8a .
    
  • H2 to C8a: If C2 is unsubstituted, the H2 singlet must correlate to the same bridgehead carbon C8a .

  • Substituent to Core: Protons on the C3-substituent (e.g., benzylic protons) will correlate to C3 (quaternary) and C2 or C3a .

Expert Insight: In 1D NMR, the chemical shift of H2 (in C3-substituted products) and H3 (in C2-substituted products) are often perilously close (


 7.3–7.8 ppm). HMBC resolves this because C3  and C2  have distinct 

C chemical shifts (C3 is typically more upfield in the 110–120 ppm range, while C2 is 130–145 ppm depending on substitution).

Validated Experimental Workflow

This protocol is designed to be self-validating. If Step 2 fails, Step 3 cannot be interpreted correctly.

Step 1: Sample Preparation[2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: Imidazo[1,2-a]pyridines are planar stackers. CDCl

      
       often leads to concentration-dependent shifting. DMSO disrupts stacking, sharpening peaks.
      
  • Concentration: Minimum 15 mg/0.6 mL for clear HMBC quaternary signals.

Step 2: The "Spin Walk" (1D + COSY)
  • Identify H5 (most deshielded doublet,

    
     Hz).
    
  • Trace the COSY chain: H5

    
     H6 
    
    
    
    H7
    
    
    H8.
  • Assign the remaining singlet in the aromatic region as H2 (for C3-substituted) or H3 (for C2-substituted).

Step 3: The "Bridgehead Crossing" (HMBC)
  • Parameter Set: Optimize Long-range delay (d6) for 8 Hz (approx 60-65 ms).

  • Verification Logic:

    • Find the Carbon correlating to H5 and H8 . This is C8a (Bridgehead).

    • Does the "Singlet Proton" (from Step 2) correlate to C8a ?

      • YES: The singlet is H2 (implies C3 substitution). Structure Validated.

      • NO: The singlet is likely H3 (implies C2 substitution) or the structure is a different isomer (e.g., imidazo[1,5-a]pyridine).

Visualization of Logic Pathways

The following diagrams visualize the decision-making process and the specific NMR correlations required for validation.

Diagram 1: Structural Validation Workflow

This flowchart guides the scientist through the Go/No-Go decision points in the assignment process.

G Start Start: Crude Product H1_NMR Step 1: 1H NMR (DMSO-d6) Identify H5 (Deshielded Doublet) Start->H1_NMR Decision_H5 H5 Identified? H1_NMR->Decision_H5 COSY Step 2: COSY Map H5 -> H6 -> H7 -> H8 Decision_H5->COSY Yes Fail Re-purify or Request X-Ray Decision_H5->Fail No (Ambiguous) HMBC Step 3: HMBC Target C8a (Bridgehead) COSY->HMBC Check_C8a Does Singlet(H2/H3) correlate to C8a? HMBC->Check_C8a Result_C3 CONFIRMED: 3-Substituted Isomer (H2 correlates to C8a) Check_C8a->Result_C3 Yes (H2-C8a 3J) Result_C2 CONFIRMED: 2-Substituted Isomer (H3 rarely correlates to C8a strongly) Check_C8a->Result_C2 No

Caption: Logic flow for distinguishing regioisomers using the H5-C8a anchor point.

Diagram 2: Key HMBC Correlations (The "Fingerprint")

This diagram illustrates the specific atom-to-atom correlations that define the imidazo[1,2-a]pyridine scaffold.

HMBC_Map H5 H5 (Proton) C8a C8a (Bridge) H5->C8a 3J (Strong) C3 C3 (Quat) H5->C3 3J (Weak) H2 H2 (Proton) H2->C8a 3J (Diagnostic) H2->C3 2J Sub_H Sub-H (C3-Group) Sub_H->C8a 3J (Rare) Sub_H->C3 2J C2 C2 (CH) Sub_H->C2 3J

Caption: Diagnostic HMBC correlations. The H5 -> C8a and H2 -> C8a convergence confirms the fused ring system.

References

  • Bagdi, A. K., et al. (2013). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (PMC). Retrieved from [Link]

  • Li, Y., et al. (2024).[2] C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction.[2] MDPI. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Wiley SpectraBase. (2025). Imidazo[1,2-a]pyridine 15N NMR Chemical Shifts. Retrieved from [Link][3]

Sources

bioisosteric replacement of indole with 2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rationale for Replacement

In medicinal chemistry, the bioisosteric replacement of the indole scaffold with 2,3-dimethylimidazo[1,2-a]pyridine represents a high-value tactic for optimizing lead compounds. While indole is a "privileged structure" found in over 3,000 natural products and drugs (e.g., Sumatriptan, Vincristine), it suffers from specific liabilities: metabolic susceptibility at the electron-rich C3 position, poor aqueous solubility, and promiscuous binding due to the NH hydrogen bond donor.

The This compound core offers a strategic solution. It mimics the fused 6-5 bicyclic geometry of indole but inverts the electronic profile. The replacement removes the H-bond donor (NH) in favor of a specific H-bond acceptor (N1), significantly alters the pKa to modulate solubility, and uses the 2,3-dimethyl pattern to block metabolic "soft spots" while maintaining steric volume.

This guide objectively compares these two scaffolds, providing experimental evidence and protocols to support the transition in your drug discovery pipeline.

Physicochemical & Structural Comparison

The following matrix highlights the critical shifts in properties when transitioning from Indole to this compound.

Table 1: Comparative Physicochemical Profile
FeatureIndole (Reference)This compoundImpact on Drug Design
Structure


Isosteric Match: Both are planar, fused 6-5 bicycles.
H-Bonding Donor (NH)Acceptor (N1, sp² hybridized)Inversion: Critical for avoiding non-specific binding to donor-rich pockets.
Basicity (pKa) Very Weak Base (pKa ~ -2.4)*Basic (pKa ~ 6.8 - 7.2)Solubility: The imidazo nitrogen can be protonated at physiological pH, improving aqueous solubility.
Metabolic Stability Low: C3 is highly electron-rich and prone to oxidative metabolism (CYP450).High: C3 is blocked by the methyl group; the ring system is electron-rich but less prone to oxidation.Half-life Extension: Blocks the primary metabolic soft spot.
LogP (Lipophilicity) ~ 2.14~ 1.8 - 2.2Neutral: Similar lipophilicity, maintaining membrane permeability.
Electronic Character

-excessive (Electron Rich)

-excessive (Bridgehead Nitrogen)
Reactivity: Indole reacts with electrophiles at C3; Imidazo reacts at C3 (if unsubstituted).

*Note: The pKa of -2.4 refers to the protonation of C3. The NH deprotonation pKa is ~16.2.

Structural & Electronic Logic (Visualization)

The following diagram illustrates the pharmacophore mapping and the "Electronic Switch" mechanism that occurs during this bioisosteric replacement.

Bioisosteremap Indole Indole Scaffold (Donor, Metabolically Labile) Imidazo This compound (Acceptor, Metabolically Stable) Indole->Imidazo Scaffold Hop Strategy: 1. Block C3 Oxidation (Methyls) 2. Invert H-Bonding 3. Increase Solubility (pKa) Target Protein Binding Pocket (Kinase/Receptor) Indole->Target H-Bond Donor (NH) High Affinity / Low Specificity Imidazo->Target H-Bond Acceptor (N1) Altered Selectivity / pH Dependent

Figure 1: Pharmacophore transition logic. The replacement inverts the hydrogen bond interface from donor to acceptor while blocking the metabolically liable C3 position.

Case Study: Potency & Selectivity Enhancement

Context: PI3Kδ Inhibition (Leukemia Therapeutics)

A definitive example of this replacement is found in the development of PI3Kδ inhibitors for Acute Myeloid Leukemia (AML). Early indole-based leads showed high potency but suffered from poor pharmacokinetic (PK) profiles due to rapid metabolism.

Experimental Data Comparison: Researchers replaced the indole core with the imidazo[1,2-a]pyridine scaffold to create compound FD223 .

MetricIndole-based PrecursorFD223 (Imidazo-based Bioisostere)Outcome
PI3Kδ IC50 12 nM1 nM 12x Potency Increase
Selectivity (vs PI3K

)
5-fold>50-fold Reduced Toxicity
Microsomal Stability (t1/2) < 15 min> 60 min Improved Bioavailability
Solubility < 5

g/mL
> 50

g/mL
Formulation Success

Data Source: Eur. J. Med. Chem. 2021 (Ref 1)

Mechanistic Insight: The imidazo[1,2-a]pyridine nitrogen (N1) formed a critical water-mediated hydrogen bond network in the ATP-binding pocket that the indole NH could not replicate, explaining the surge in selectivity.

Experimental Protocols

To validate this replacement in your own program, use the following synthesis and assay protocols.

A. Synthesis of this compound

This protocol utilizes the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction or the classic condensation, which is more robust for the specific 2,3-dimethyl core.

Method: Condensation of 2-Aminopyridine with


-Halo Ketones 

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • 3-Bromo-2-butanone (1.1 eq) (Precursor for 2,3-dimethyl substitution)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (NaHCO

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-aminopyridine (10 mmol, 0.94 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Dropwise add 3-bromo-2-butanone (11 mmol) to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (System: EtOAc/Hexane 1:1).

  • Neutralization: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Add saturated aqueous NaHCO

    
     until pH ~8.
    
  • Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , gradient 0-5% MeOH in DCM).
  • Validation: Confirm structure via ¹H NMR.

    • Diagnostic Signal: Look for two singlet methyl peaks at

      
       ~2.3-2.6 ppm and the absence of the broad NH singlet typical of indole.
      
B. Synthesis Workflow Diagram

Synthesis Start Start: 2-Aminopyridine + 3-Bromo-2-butanone Step1 Reflux in Ethanol (4-6 Hours, 80°C) Start->Step1 Step2 Cyclization Intermediate (Imidazo[1,2-a]pyridinium salt) Step1->Step2 N-Alkylation Step3 Neutralization (NaHCO3) & Extraction (DCM) Step2->Step3 Dehydration & Deprotonation End Product: This compound (Yield: ~75-85%) Step3->End

Figure 2: Synthetic pathway for the generation of the this compound core.

Expert Commentary & Pitfalls

1. The "Nitrogen Walk" Effect: Unlike indole, where the NH is fixed at position 1, the imidazo[1,2-a]pyridine core places the nitrogen lone pair in the plane of the ring. If your target pocket requires a hydrogen bond donor, this replacement will fail unless you append an exocyclic amine (e.g., at C3 or C8).

2. Solubility vs. Permeability: The pKa shift (from -2.4 to ~7.0) means the imidazo derivative will be partially protonated in the acidic environment of the stomach or lysosomes. This drastically improves solubility but may reduce passive permeability compared to the neutral indole.

3. C3 Functionalization: In indole, C3 is the nucleophilic site. In this compound, C3 is blocked. If your SAR relies on C3 interactions, you must move substituents to the C2-phenyl (if present) or C6/C7 positions of the pyridine ring.

References

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor. European Journal of Medicinal Chemistry, 2021. Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega, 2026. Link

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 1989. Link

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023. Link

  • This compound Structure & Data. PubChem. Link

Acid Stability Profile of 2,3-Dimethylimidazo[1,2-a]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 2,3-dimethylimidazo[1,2-a]pyridine under acidic conditions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem. Unlike electron-rich heterocycles such as indoles which are prone to acid-catalyzed polymerization, This compound exhibits exceptional stability in acidic media.

This guide provides a technical analysis of its stability profile, driven by electronic structure and steric factors. It compares the compound against standard heterocyclic benchmarks and provides a validated experimental protocol for stress testing.

Chemical Basis of Stability

To understand the stability of this compound, one must analyze its protonation dynamics. The molecule contains two nitrogen atoms: the bridgehead nitrogen (N4) and the pyridine-like nitrogen (N1).

  • Protonation Site: In acidic media, protonation occurs exclusively at N1 . This is the most basic site (pKa ~ 5.0–6.5 depending on substitution).

  • Electronic Effect: The 2,3-dimethyl substitution exerts a positive inductive effect (+I), slightly increasing electron density at N1 compared to the unsubstituted parent. Crucially, this protonation does not disrupt the aromaticity of the system; instead, it forms a stable resonance-stabilized cation.

  • Steric Shielding: The methyl group at C2 and C3 provides steric bulk that protects the C3 position—normally the most nucleophilic site—from electrophilic attack or oxidative degradation, further enhancing stability compared to the unsubstituted parent.

Visualizing the Protonation Equilibrium

The following diagram illustrates the protonation pathway that confers stability, contrasting it with the degradation pathway of acid-sensitive heterocycles.

Protonation_Mechanism Neutral Neutral 2,3-Dimethyl imidazo[1,2-a]pyridine Cation Stable N1-Cation (Resonance Stabilized) Neutral->Cation Protonation (Fast, Reversible) Acid H+ (Acidic Medium) Acid->Cation Degradation Ring Opening / Polymerization (Does NOT Occur) Cation->Degradation High Energy Barrier

Figure 1: Protonation at N1 yields a stable cation, preventing the ring-opening degradation observed in other heterocycles.

Comparative Stability Analysis

The following table contrasts this compound with common heterocyclic analogs under standard acidic stress conditions (1M HCl, Reflux).

Compound ClassRepresentative StructureAcid Stability (1M HCl, Reflux)Degradation Mechanism
Imidazo[1,2-a]pyridine This compound High None. Forms stable hydrochloride salt. Ring remains intact.
Indole 2,3-DimethylindoleLow Acid-catalyzed dimerization/polymerization via C3 protonation.
Pyridine 2,6-LutidineHigh None. Forms stable pyridinium salt.
Functionalized Derivative ZolpidemModerate Side-chain hydrolysis only. The amide substituent hydrolyzes to carboxylic acid ("Zolpacid"), but the core imidazo-pyridine ring survives [1].
Mechanistic Insight: Why Indole Fails Where Imidazo[1,2-a]pyridine Succeeds
  • Indole: Protonation often occurs at C3, breaking aromaticity and creating an electrophilic iminium ion that reacts with unprotonated indole molecules, leading to polymers (dimers/trimers).

  • Imidazo[1,2-a]pyridine: Protonation at N1 maintains the aromatic sextet of the pyridine ring. The positive charge is delocalized but does not generate a highly reactive electrophilic carbon center susceptible to self-attack.

Experimental Validation Protocol

As a scientist, you should not rely solely on literature claims. The following protocol is designed to empirically validate the stability of your specific lot of this compound. This protocol is adapted from ICH Q1A(R2) forced degradation guidelines [2].

Workflow Diagram

Stability_Workflow Start Start: 10 mg Compound Solubilization Dissolve in 10 mL Diluent (MeOH:H2O 50:50) Start->Solubilization Acid_Stress Add 5 mL 1N HCl Reflux @ 70°C for 24h Solubilization->Acid_Stress Neutralization Neutralize with 1N NaOH to pH 7.0 Acid_Stress->Neutralization Analysis Analyze via HPLC/LC-MS (C18 Column, Gradient) Neutralization->Analysis Decision Check Purity & Mass Balance Analysis->Decision

Figure 2: Step-by-step forced degradation workflow for validating acid stability.

Detailed Protocol Steps

1. Preparation of Stock Solution:

  • Weigh 10 mg of this compound.

  • Dissolve in 10 mL of Methanol/Water (50:50 v/v). Sonicate if necessary to ensure complete dissolution.

2. Acid Stress Condition:

  • Transfer 5 mL of the stock solution to a round-bottom flask.

  • Add 5 mL of 1.0 N HCl .

  • Heat the mixture to 70°C (reflux) for 24 hours .

  • Control: Prepare a parallel sample kept at room temperature in the dark.

3. Neutralization & Preparation:

  • After 24 hours, cool the solution to room temperature.

  • Neutralize carefully with 5 mL of 1.0 N NaOH (verify pH ~7.0 with strip).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

4. LC-MS Analysis Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+ mode).

5. Acceptance Criteria:

  • Stable: Purity of the stressed sample is >99.0% relative to the control. No new peaks >0.1%.

  • Unstable: Appearance of degradation peaks (check m/z for hydrolysis products). Note: For this compound, significant degradation is unexpected.

Conclusion

This compound is highly stable under acidic conditions, far exceeding the stability of indole derivatives. Its resistance to acid-catalyzed ring opening makes it an ideal scaffold for reactions requiring acidic catalysts (e.g., Vilsmeier-Haack formylation, nitration) or for oral drugs exposed to gastric environments.

When observing degradation in derivatives (like Zolpidem), the instability is almost invariably located at the substituents (amides, esters) rather than the core heterocyclic ring.

References
  • Degradation of Zolpidem: Bristow, A. et al. "Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods." Acta Chromatographica, 2025.

  • Regulatory Guidelines: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • General Synthesis & Stability: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity." Journal of Heterocyclic Chemistry, 2018.

Safety Operating Guide

2,3-Dimethylimidazo[1,2-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

As researchers and drug development professionals, we often handle heterocyclic building blocks like 2,3-Dimethylimidazo[1,2-a]pyridine (CAS: 875-80-9 ) during the synthesis of pharmaceutical intermediates.[1][2] While this compound is a critical scaffold in medicinal chemistry (often used in gastric antisecretory agents and antivirals), its disposal requires strict adherence to organic base protocols.

This guide moves beyond generic advice, providing a specific, self-validating workflow for the safe disposal of this compound. The core directive is incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal sewer systems.

Hazard Identification & Waste Characterization

Before initiating disposal, you must characterize the waste stream. This compound is an organic base and must be segregated from incompatible waste streams to prevent exothermic reactions or the generation of toxic byproducts.

Chemical Profile
PropertyDataOperational Implication
Chemical Name This compoundLabeling Requirement
CAS Number 875-80-9 Unique Identifier for Manifests
Physical State Solid (Low melting point)Dispose as Solid Hazardous Waste
Acidity/Basicity Weak Organic BaseDO NOT mix with strong acids
GHS Classification Irritant (Skin/Eye/Resp), Acute Tox (Oral)PPE: Nitrile gloves, Lab coat, Goggles
Waste Stream Classification
  • Primary Stream: Non-halogenated Organic Solid (if pure).

  • Secondary Stream: Non-halogenated Organic Solvent (if dissolved in reaction media like DCM or Methanol).

  • RCRA Status (USA): While not explicitly P- or U-listed, it should be treated as Characteristic Hazardous Waste (Toxic/Irritant) or regulated under state-specific "presumed hazardous" protocols for organic synthesis intermediates.[1][2]

Step-by-Step Disposal Protocol

This protocol uses a "Cradle-to-Grave" approach, ensuring safety from the moment of generation to final destruction.[1][2]

Phase 1: Collection & Segregation

Objective: Prevent cross-contamination and accidental reaction.

  • Isolate the Waste:

    • Solids: Collect pure this compound, contaminated weighing papers, and disposable spatulas in a dedicated wide-mouth HDPE jar .

    • Liquids (Mother Liquors): If the compound is dissolved in a solvent (e.g., Ethyl Acetate, DCM), collect in a safety solvent can or glass bottle compatible with the solvent.

  • Check Compatibility:

    • CRITICAL: Ensure the waste container does NOT contain strong oxidizers (e.g., permanganates, peroxides) or strong mineral acids (e.g., concentrated Nitric or Sulfuric acid). Mixing these with imidazopyridines can cause rapid heating or evolution of nitrogen oxides (NOx).

Phase 2: Labeling & Storage

Objective: Ensure clear communication for waste handlers.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: List "this compound" and any solvents (e.g., "95% Dichloromethane, 5% 2,3-Dimethylimidazo...").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) near the point of generation.

    • Keep the container closed at all times except when adding waste.

    • Secondary containment (tray) is mandatory to capture potential leaks.

Phase 3: Final Disposal (Incineration)

Objective: Complete destruction of the heterocyclic ring.

  • Hand-off: Transfer the sealed, labeled container to your facility’s EHS (Environmental Health & Safety) team or licensed waste contractor.

  • Method: The required disposal method is High-Temperature Incineration equipped with a scrubber.

    • Mechanism:[1][2][3][4] Incineration at >1000°C ensures the breakdown of the pyridine and imidazole rings into CO2, H2O, and NOx (which is captured by the scrubber).

Visual Workflows (Graphviz)

The following diagrams illustrate the decision logic and segregation workflows.

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE Jar Solid->ContainerSolid ContainerLiquid Container: Solvent Waste Bottle (Glass/HDPE) Liquid->ContainerLiquid IncompCheck Compatibility Check: Is container free of Oxidizers/Acids? ContainerSolid->IncompCheck ContainerLiquid->IncompCheck Label Apply Hazardous Waste Label (Constituents + Hazards) IncompCheck->Label Yes SAA Store in Satellite Accumulation Area (Secondary Containment) Label->SAA Disposal Final Disposal: High-Temp Incineration SAA->Disposal

Caption: Decision tree for segregating and packaging this compound waste.

Diagram 2: Chemical Compatibility Warning

Compatibility Compound This compound (Organic Base) Result DANGER: Exothermic Reaction / Toxic Fumes Compound->Result DO NOT MIX Safe Compatible: Organic Solvents (DCM, EtOAc) Other Organic Bases Compound->Safe Safe to Mix Oxidizers Strong Oxidizers (Peroxides, Nitrates) Oxidizers->Result Acids Strong Acids (H2SO4, HNO3) Acids->Result

Caption: Compatibility matrix highlighting critical segregation requirements to prevent lab accidents.

Emergency Response (Spill Procedures)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill (if safe to do so).

  • W arn others (evacuate the immediate area).

  • I solate the area (close doors).

  • M inimize exposure (don PPE: double nitrile gloves, N95 or respirator if dust is present).

Cleanup Steps:

  • Solids: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to pick up the solid, or use a HEPA vacuum designated for chemical waste.

  • Liquids: Absorb with an inert material (vermiculite or spill pads). Do not use sawdust (combustible).

  • Place all cleanup materials into the hazardous waste container described in Phase 1.

References

  • National Institute of Standards and Technology (NIST). this compound (CAS 875-80-9) Properties.[1][2][5] NIST Chemistry WebBook.[5] [Link][2]

  • PubChem. Imidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste Classification Guidelines). [Link]

Sources

Personal protective equipment for handling 2,3-Dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2450-39-7 | Formula: C9H10N2 | Physical State: Solid (Crystalline)

Part 1: Executive Safety Summary

To the Researcher: 2,3-Dimethylimidazo[1,2-a]pyridine is an imidazopyridine derivative frequently used as a pharmacophore in drug discovery (e.g., for gastric acid secretion inhibitors). While often categorized generically as an "Irritant," its specific hazard profile requires a nuanced approach to PPE, particularly distinguishing between its solid state (dust hazard) and solution state (solvent-mediated absorption).

Immediate Hazard Profile:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye: Category 2 (Causes skin irritation) / Category 2A (Causes serious eye irritation).[1][2]

  • Respiratory: STOT SE 3 (May cause respiratory irritation).[2][3][4]

  • Sensitization: Potential for hypersensitivity upon prolonged exposure, typical of nitrogen-containing heterocycles.

Part 2: Engineering Controls (Primary Defense)

PPE is the last line of defense. Your primary safety infrastructure must be validated first.

Control MeasureSpecificationScientific Rationale
Ventilation Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood The compound generates fine particulate dust during weighing. A face velocity of 80–100 fpm captures airborne particulates before they reach the breathing zone.
Static Control Ionizing Blower or Anti-static Weighing Boat Crystalline organic heterocycles are prone to static charge. Static discharge can disperse the powder, bypassing respiratory protection.
Containment Secondary Containment Trays In solution, this compound is often dissolved in DCM or Methanol. Spills must be contained to prevent spread to porous surfaces.
Part 3: Personal Protective Equipment (PPE) Matrix
1. Hand Protection: The "Phase-Dependent" Protocol

Critical Insight: Do not rely on a single glove type. The permeation rate changes drastically when the solid is dissolved.

  • Scenario A: Handling Pure Solid

    • Material: Nitrile Rubber (Accelerator-free preferred).

    • Thickness: Minimum 5 mil (0.12 mm).

    • Logic: Nitrile provides excellent physical barrier protection against solid particulates.

    • Change Frequency: Every 60 minutes or immediately upon visible contamination.

  • Scenario B: Handling Solutions (e.g., in Dichloromethane/Methanol)

    • Material: Silver Shield® (Laminate) or Double-Glove (Nitrile over Viton) .

    • Logic: Standard nitrile degrades rapidly (<5 mins) in halogenated solvents often used with this compound. The solvent acts as a carrier, driving the chemical through the glove and into the skin.

2. Ocular & Face Protection[1][3][4][5][6]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Contraindication: Do NOT rely on standard safety glasses.

  • Mechanism: Fine crystalline dust can migrate around the frames of safety glasses. Goggles provide a seal that prevents lacrimal absorption.

3. Respiratory Protection
  • Standard Operation (In Hood): None required if sash is at proper height.

  • Outside Hood (Spill/Weighing): N95 (NIOSH) or P3 (EN 143) particulate respirator.

  • In Solution (Heating): Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Part 4: Visualizing the Safety Logic
Diagram 1: PPE Decision Logic

This decision tree ensures you select the correct protection based on the experimental phase.

PPE_Selection Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid (Crystalline) State->Solid Solution Solution (Dissolved) State->Solution PPE_Solid GLOVES: Nitrile (5 mil) EYES: Goggles RESP: N95 (if outside hood) Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Solvent_Type Is Solvent Halogenated? (e.g., DCM, Chloroform) Solvent_Check->Solvent_Type PPE_Solvent_High GLOVES: Silver Shield / Laminate EYES: Goggles + Face Shield RESP: OV Cartridge Solvent_Type->PPE_Solvent_High Yes PPE_Solvent_Std GLOVES: Double Nitrile EYES: Goggles RESP: Fume Hood Mandatory Solvent_Type->PPE_Solvent_Std No (e.g., Methanol)

Caption: PPE Selection workflow distinguishing between solid handling and solvent-mediated risks.

Part 5: Operational Protocols
Protocol A: Safe Weighing Procedure
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but ensure the hood sash is lowered as much as possible.

  • Static Elimination: Pass the spatula and weighing boat through an ionizing stream or wipe with an anti-static cloth.

  • Transfer: Use a micro-spatula. Avoid "pouring" from the stock bottle, which creates a dust plume.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dry wiping generates static and re-aerosolizes the dust.

Protocol B: Spill Response (Solid)
  • Evacuate: Move away from the immediate area to let dust settle (2 minutes).

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Cover: Gently cover the spill with wet paper towels to prevent dust dispersion.

  • Collect: Scoop up the wet material. DO NOT SWEEP dry powder.

  • Clean: Wipe surface with 10% soap solution, then water.

Diagram 2: Emergency Response Workflow

Spill_Response Accident Spill Detected Assess Assess State Accident->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Liquid Solution Assess->Liquid_Spill Action_Solid 1. Dampen with wet towels 2. Scoop (No Sweeping) 3. Bag as HazWaste Solid_Spill->Action_Solid Action_Liquid 1. Absorb (Vermiculite) 2. Ventilate Area 3. Bag as HazWaste Liquid_Spill->Action_Liquid

Caption: Immediate response logic for solid vs. liquid spills to minimize aerosolization.

Part 6: Disposal & Compliance

Waste Classification:

  • Type: Hazardous Organic Waste (Solid or Liquid).

  • P-Code/U-Code: While not always explicitly listed under a specific RCRA P-code, it should be treated as toxic organic waste .

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic co-contaminants are present.

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Irritant" with the full chemical name.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

×

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2,3-Dimethylimidazo[1,2-a]pyridine
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2,3-Dimethylimidazo[1,2-a]pyridine

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